Scopolamine(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22NO4+ |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/p+1/t11?,12-,13-,14+,15-,16+/m1/s1 |
InChI Key |
STECJAGHUSJQJN-USLFZFAMSA-O |
Isomeric SMILES |
C[NH+]1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4 |
Canonical SMILES |
C[NH+]1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Scopolamine
Comprehensive Overview of Total Synthesis Methodologies for Scopolamine (B1681570)
The total synthesis of scopolamine presents challenges due to its complex stereochemistry. researchgate.net While possible, chemical synthesis has historically been less economically competitive compared to plant extraction. researchgate.net Nevertheless, research continues to develop efficient synthetic routes.
Development of Novel Synthetic Routes and Strategies
Novel synthetic pathways for scopolamine production are being developed, aiming for improved efficiency and scalability. One approach involves the synthesis of 6,7-dehydrotropinone, a key intermediate, through methods like [4+3] cyclization and Barton deoxygenation reactions. benthamdirect.comeurekaselect.com These routes show promise with mild reaction conditions and moderate yields. benthamdirect.comeurekaselect.com Another novel synthetic pathway utilizes inexpensive materials and has reportedly achieved high yields in a short number of steps, with the potential for indefinite scale-up. swri.org This method constructs the 8-azabicyclo[3.2.1]octane core via aziridination of a cycloheptadiene intermediate, followed by vinyl aziridine (B145994) rearrangement. acs.org
Biomimetic Approaches in Scopolamine Synthesis
Biomimetic synthesis aims to replicate natural biosynthetic pathways in a laboratory setting. The classic synthesis of the tropane (B1204802) core, tropinone (B130398), by Sir Robert Robinson in 1917 is considered a biomimetic approach. rsc.orgbris.ac.ukimperial.ac.uk This work established a foundation for understanding how the tropane ring system is assembled both in vitro and in vivo. rsc.org While the complete biosynthetic route of scopolamine in plants was clarified more recently, biomimetic strategies continue to inform synthetic efforts. rsc.org
Chiral Synthesis and Enantiomeric Control of Scopolamine
Scopolamine possesses levorotatory optical activity, and its chiral center at the 3' position is susceptible to racemization. acs.orgptfarm.pl Achieving and maintaining the correct stereochemistry is crucial for its pharmacological activity. mdpi.com Traditional synthesis often yields racemic mixtures, requiring costly and technically challenging chiral resolution methods like chiral column chromatography or the use of chiral reagents to obtain the desired single configuration. google.com Research into chiral synthesis focuses on developing enantioselective routes to directly produce the desired stereoisomer, thereby avoiding or simplifying the resolution step.
Synthesis and Characterization of Scopolamine Derivatives and Analogs
Molecular modification of scopolamine has led to the development of various derivatives and analogs with altered pharmacological profiles or improved properties. mdpi.comacs.org These modifications often focus on the tropane core or the tropic acid moiety. acs.orgtubitak.gov.tr
Rational Design and Synthetic Pathways for Scopolamine Analogs
Rational design of scopolamine analogs is guided by structure-activity relationship (SAR) studies. acs.orgtubitak.gov.tr For instance, the epoxide bridge at the 6,7-position of scopolamine is considered an indispensable structural motif for central effects. acs.org Modifications are often made to the tropic acid portion or the nitrogen atom of the tropane ring. acs.orgtubitak.gov.tr Synthetic pathways for analogs involve reactions such as ester exchange reactions with scopine (B3395896) to assemble the final compounds. acs.org Other strategies include reacting intermediates with various reagents to introduce different substituents. acs.org
Structural Modifications and Derivatization Strategies
Structural modifications and derivatization strategies aim to explore the impact of changes on the molecule's activity and properties. Common strategies include modifications to the aromatic ring of the tropic acid moiety, alterations to the hydroxyl group, and changes to the nitrogen atom. acs.orgtubitak.gov.tr For example, substitution of a sulfonic acid group on the aromatic ring has been shown to enhance activity against certain enzymes. tubitak.gov.tr Derivatization can also involve the formation of quaternary ammonium (B1175870) compounds, such as in the case of N-butylscopolamine (Buscopan), which is a semi-synthetic derivative of scopolamine. wikipedia.orgresearchgate.netresearchgate.net Electrochemical N-demethylation of tropane alkaloids, including scopolamine, is another strategy used to synthesize valuable precursors for pharmaceutical products. rsc.org Characterization of these derivatives is typically performed using spectroscopic methods like 1H-NMR, FTIR, and elemental analysis. tubitak.gov.trmdpi.com High-performance liquid chromatography (HPLC) is also used to analyze scopolamine and its related substances, allowing for the separation and characterization of derivatives based on their retention behavior and lipophilicity. akjournals.comresearchgate.net
Spectroscopic Identification of Synthesized Scopolamine Derivatives
Spectroscopic techniques are crucial for the identification and characterization of synthesized scopolamine derivatives. Proton Nuclear Magnetic Resonance (¹H-NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are commonly employed methods tubitak.gov.trmdpi.com. Elemental analysis is also used to confirm the composition of the synthesized compounds mdpi.com.
For instance, in the synthesis of scopolamine derivatives, ¹H-NMR spectroscopy can reveal characteristic signals corresponding to the protons in the tropane core and the tropic acid part of the molecule, as well as any modifications introduced during derivatization tubitak.gov.tr. Changes in chemical shifts and coupling patterns provide information about the structure. FTIR spectroscopy can identify functional groups present in the molecule, such as hydroxyl, carbonyl, and epoxy groups, and detect changes in vibrational modes upon derivatization mdpi.comresearchgate.net. Mass spectrometry (MS), particularly techniques like electrospray ionization ion trap mass spectrometry (ESI-MS), is a complementary technique used to confirm the molecular weight and fragmentation pattern of scopolamine and its derivatives, aiding in structural elucidation nih.govdtic.mil.
Specific examples of spectroscopic findings in the identification of scopolamine derivatives include the downfield shifting of the N-methyl protons in the ¹H-NMR spectrum upon N-oxidation to form scopolamine N-oxide tubitak.gov.tr. The breakdown of the ester linkage, leading to scopoline (B1219716), can be confirmed by the absence of signals related to the aromatic ring in the ¹H-NMR and the absence of carbonyl stretching in the IR spectrum, along with a characteristic peak in the EI spectrum corresponding to the scopoline fragment tubitak.gov.tr.
Structure-Activity Relationship (SAR) Studies of Scopolamine and its Analogs
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of scopolamine affect its biological activity, particularly its affinity and efficacy at muscarinic acetylcholine (B1216132) receptors. These studies are essential for the rational design of novel compounds with improved properties or selectivity.
Elucidation of Structural Motifs Critical for Activity
SAR studies on anticholinergic agents, including scopolamine and related tropane alkaloids, have identified key structural features critical for their activity. The tropane ring system, containing a nitrogen atom, and the ester linkage to a substituted phenylacetic acid moiety (tropic acid in the case of scopolamine) are fundamental for binding to muscarinic receptors gpatindia.comnih.gov.
The distance between the ring-substituted carbons is also considered important for maximum potency gpatindia.com. Modifications to the nitrogen atom in the tropane ring, such as quaternization, significantly impact the compound's ability to cross the blood-brain barrier and its receptor selectivity wikipedia.orgmdwiki.orgtubitak.gov.tr.
Impact of Derivatization on Molecular Interactions
Derivatization of scopolamine can alter its molecular interactions with muscarinic receptors and other biological targets, thereby influencing its pharmacological profile. Modifications can affect binding affinity, receptor subtype selectivity, and pharmacokinetic properties.
For example, quaternization of the nitrogen atom, as in hyoscine butylbromide, results in a permanently charged molecule that has limited ability to cross lipid membranes, including the blood-brain barrier wikipedia.orgmdwiki.org. This leads to a reduction in central nervous system effects and a more peripheral action, primarily on smooth muscles wikipedia.orgmdwiki.orgnih.gov.
Studies on scopolamine derivatives have shown that modifications can impact enzyme inhibitory potential. For instance, scopolamine N-oxide and scopolamine sulfonic acid have demonstrated higher acetylcholine esterase (AChE) inhibitory activity compared to scopolamine itself tubitak.gov.tr. This suggests that these modifications can influence interactions with enzymes involved in neurotransmitter metabolism.
Molecular docking and binding affinity studies are often used in conjunction with SAR to understand the nature of interactions between scopolamine derivatives and their target proteins, such as mAChRs or enzymes mdpi.com. These studies can provide insights into the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) that contribute to the observed activity.
Chemical Stability and Stereochemical Integrity of Scopolamine
The chemical stability and stereochemical integrity of scopolamine are important considerations for its pharmaceutical formulation, storage, and pharmacological activity. Scopolamine is known to be susceptible to degradation and racemization under certain conditions google.comresearchgate.net.
Mechanisms of Racemization and Degradation
Scopolamine can undergo racemization at the chiral center of the tropic acid moiety, leading to the formation of the less active (R)-(+) enantiomer researchgate.net. This process is particularly favored under basic conditions (pH 9 or higher) researchgate.net. Racemization of the tropic acid part can occur independently of the scopolamine molecule itself; tropic acid formed from hydrolysis can also undergo complete racemization researchgate.net.
Degradation of scopolamine can occur through hydrolysis of the ester linkage, yielding scopine and tropic acid tubitak.gov.tr. This hydrolysis can be influenced by factors such as pH, temperature, and the presence of enzymes scribd.com. The epoxide ring in the scopine moiety is also a potential site of degradation.
The presence of the d-enantiomer in scopolamine preparations can arise from racemization during extraction and purification processes, although the original fresh plant material primarily contains the l-enantiomer (B50610) researchgate.net.
Strategies for Enhancing Scopolamine Stability
Various strategies have been explored to enhance the chemical stability and preserve the stereochemical integrity of scopolamine. These approaches often focus on minimizing the conditions that promote hydrolysis and racemization.
Storage conditions play a crucial role in maintaining stability. Scopolamine hydrobromide is typically stored in tight, light-resistant containers at controlled room temperature nih.gov. Avoiding freezing of scopolamine hydrobromide injections is also recommended nih.gov.
Formulation strategies can involve adjusting the pH of solutions to avoid alkaline conditions that promote racemization and hydrolysis researchgate.net. The use of stabilizing excipients in pharmaceutical formulations can also help to protect scopolamine from degradation.
Research into novel delivery systems, such as transdermal patches, has also addressed stability concerns by controlling the release rate and environment of the drug nih.govhhs.gov. While the transdermal system provides a consistent delivery, the inherent stability of scopolamine within the patch matrix is still important.
Further research into solid-state stability and the impact of moisture and temperature on scopolamine and its salts is ongoing to develop more robust formulations.
Biosynthesis of Scopolamine in Biological Systems
Detailed Elucidation of Scopolamine (B1681570) Biosynthetic Pathways
The journey from simple metabolites to the complex structure of scopolamine is a testament to the intricate biochemical machinery within certain plant species, primarily belonging to the Solanaceae family. researchgate.netmdpi.com
The biosynthesis of the tropane (B1204802) ring, the core structure of scopolamine, begins with the amino acids L-ornithine and L-arginine. mdpi.comnumberanalytics.comnih.gov These precursors enter a common pathway leading to the formation of putrescine, a diamine that serves as a crucial building block. nih.govmdpi.com
There are two primary routes to putrescine:
From Ornithine: The most direct path involves the decarboxylation of ornithine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). nih.govmdpi.com
From Arginine: Alternatively, arginine can be converted to putrescine through a multi-step process. First, arginine decarboxylase (ADC) catalyzes the decarboxylation of arginine to agmatine (B1664431). Subsequently, agmatine is transformed into N-carbamoylputrescine by agmatine iminohydrolase (AIH), which is then converted to putrescine. mdpi.commdpi.com
Ornithine, arginine, and another amino acid, proline, are interconvertible, sharing the intermediate pyrroline-5-carboxylate. mdpi.com Putrescine itself stands at a metabolic crossroads, serving as a precursor not only for tropane alkaloids but also for polyamines like spermidine (B129725) and spermine. academicjournals.org
The first committed step towards tropane alkaloid synthesis involves the methylation of putrescine. academicjournals.org The enzyme Putrescine N-methyltransferase (PMT) catalyzes the transfer of a methyl group to putrescine, forming N-methylputrescine. researchgate.net This N-methylputrescine is then subjected to oxidative deamination by a copper-cofactor-dependent N-methylputrescine oxidase (MPO). mdpi.comnih.gov
The product of this oxidation, 4-methylaminobutanal, spontaneously cyclizes through an intramolecular Schiff base formation to yield the N-methyl-Δ¹-pyrrolinium cation. mdpi.commdpi.com This cation is a pivotal intermediate, representing the first ring of the bicyclic tropane skeleton and a branch point in the biosynthesis of both tropane and nicotine (B1678760) alkaloids. mdpi.commdpi.com
The formation of the second ring to complete the tropane skeleton (tropinone) involves the condensation of the N-methylpyrrolinium cation with two acetate (B1210297) units derived from malonyl-CoA. nih.gov This process is mediated by a unique type III polyketide synthase (PKS) and a subsequent non-enzymatic Mannich-like condensation. nih.gov Tropinone (B130398) is then stereospecifically reduced by tropinone reductase I (TR-I) to tropine (B42219), which is the direct precursor for the subsequent esterification steps leading to hyoscyamine (B1674123). nih.govnih.gov
The final stage in the biosynthesis of scopolamine is the conversion of (-)-hyoscyamine. plos.org This transformation is a direct oxidation process catalyzed by a single, bifunctional enzyme: hyoscyamine 6β-hydroxylase (H6H). nih.govnih.gov This enzyme belongs to the family of 2-oxoglutarate-dependent dioxygenases. nih.gov
The conversion occurs in two distinct, sequential steps, both mediated by H6H: nih.govresearchgate.net
Hydroxylation: Hyoscyamine is first hydroxylated at the 6β-position to form the intermediate 6β-hydroxyhyoscyamine (also known as anisodamine). nih.govnih.gov
Epoxidation: The same H6H enzyme then catalyzes an oxidative ring closure (epoxide ring formation) on 6β-hydroxyhyoscyamine to produce the final product, scopolamine. nih.govnih.gov
Studies using isotopically labeled intermediates have confirmed that this conversion happens directly, without an intermediate dehydration step. nih.gov The efficiency of this final conversion is a critical factor determining the relative abundance of hyoscyamine and scopolamine in a given plant. nih.gov
Functional Characterization of Key Enzymes in Scopolamine Biosynthesis
The regulation and efficiency of the scopolamine biosynthetic pathway are largely controlled by the activity of specific key enzymes. Among the most studied are Putrescine N-methyltransferase (PMT) and Hyoscyamine 6β-hydroxylase (H6H), which control the entry point and final steps of the pathway, respectively.
Putrescine N-methyltransferase (PMT) is recognized as the first alkaloid-specific and a rate-limiting enzyme in the biosynthesis of tropane alkaloids. academicjournals.orgplos.orgpnas.org It channels putrescine away from the general polyamine metabolism and commits it to the alkaloid pathway by catalyzing its N-methylation to form N-methylputrescine. academicjournals.orgpnas.org
Due to its crucial position, the pmt gene has been a primary target for metabolic engineering efforts aimed at increasing tropane alkaloid production. academicjournals.org Studies have shown that overexpressing the pmt gene can lead to increased alkaloid content. academicjournals.orgplos.org For instance, simultaneous overexpression of both pmt and h6h genes in Hyoscyamus niger (henbane) hairy root cultures resulted in a synergistic effect, producing significantly higher levels of scopolamine than lines transformed with only a single gene. academicjournals.orgpnas.org However, in some species like Atropa belladonna, simply increasing PMT expression elevated the precursor N-methylputrescine but did not augment the final yield of hyoscyamine or scopolamine, indicating that other downstream steps can also be rate-limiting. researchgate.net The expression of the pmt gene is primarily localized in the roots of the plants, which is the main site of tropane alkaloid synthesis. nih.govnih.gov
Hyoscyamine 6β-hydroxylase (H6H) is a key enzyme that catalyzes the final two steps of scopolamine biosynthesis: the hydroxylation of hyoscyamine and the subsequent epoxidation of the 6β-hydroxyhyoscyamine intermediate. nih.govresearchgate.net As a bifunctional 2-oxoglutarate-dependent dioxygenase, it is a critical determinant of a plant's ability to produce scopolamine, which is often more valuable and has fewer side effects than its precursor, hyoscyamine. nih.govresearchgate.net
The h6h gene has been cloned and characterized from several tropane alkaloid-producing plants, including Hyoscyamus niger, Atropa belladonna, and Brugmansia species. plos.orgnih.gov Overexpression of the h6h gene is a common strategy to convert hyoscyamine-rich but scopolamine-poor plants into efficient scopolamine producers. nih.gov For example, hairy root cultures of Hyoscyamus muticus engineered to overexpress the h6h gene showed a 100-fold increase in scopolamine content. nih.gov
Different plant species possess various isoforms of the H6H enzyme with differing catalytic efficiencies. Research has focused on identifying more potent versions of the enzyme to boost scopolamine yields. For example, a homolog of H6H isolated from Brugmansia sanguinea (BsH6H), when expressed in E. coli, demonstrated significantly increased epoxidation activity compared to isoforms from other known species, making it a promising candidate for biocatalytic applications. nih.gov
Tropinone Reductases (e.g., TR1) in Alkaloid Diversification
The biosynthesis of scopolamine involves a critical branch point managed by two key enzymes: tropinone reductase I (TR1) and tropinone reductase II (TR2). nih.govwikipedia.org These enzymes act on the common substrate, tropinone, but exhibit different stereospecificities, which dictates the subsequent metabolic pathway and the class of alkaloid produced. nih.govpnas.org
Tropinone Reductase I (TR1): This enzyme, classified under EC 1.1.1.206, stereospecifically reduces tropinone to tropine. nih.gov Tropine serves as the direct precursor for the biosynthesis of tropane alkaloids such as hyoscyamine and, subsequently, scopolamine. nih.govresearchgate.net The reaction is dependent on the cofactor NADPH. wikipedia.org Due to its significantly higher activity compared to TR2 in most scopolamine-producing plants, TR1 channels the metabolic flow primarily towards tropine formation. wikipedia.org
Tropinone Reductase II (TR2): This enzyme (EC 1.1.1.236) reduces tropinone to pseudotropine, the stereoisomer of tropine. nih.govwikipedia.org Pseudotropine is a precursor for calystegines, a different class of nortropane alkaloids, and is not on the direct pathway to scopolamine. nih.govfrontiersin.org
The differential activity and regulation of these two enzymes are crucial for alkaloid diversification within the plant. nih.gov Structural studies have revealed that while both TR1 and TR2 belong to the short-chain dehydrogenase/reductase (SDR) family and share a high degree of amino acid sequence identity (around 64%) and a nearly identical protein fold, differences in key amino acid residues within the substrate-binding site account for their opposite stereospecificity. nih.govpnas.org This elegant mechanism allows the plant to divert a common intermediate into distinct metabolic pathways, leading to a diverse array of alkaloids. nih.gov
Table 1: Comparison of Tropinone Reductase Isozymes
| Enzyme | EC Number | Substrate | Product | Subsequent Alkaloid Class |
|---|---|---|---|---|
| Tropinone Reductase I (TR1) | 1.1.1.206 | Tropinone | Tropine | Tropane Alkaloids (Hyoscyamine, Scopolamine) |
| Tropinone Reductase II (TR2) | 1.1.1.236 | Tropinone | Pseudotropine | Nortropane Alkaloids (Calystegines) |
Roles of N-Methylputrescine Oxidase (MPO) and Other Proposed Enzymes
The biosynthesis of the tropane ring in scopolamine begins with the amino acid ornithine, which is converted to putrescine. nih.gov A pivotal and often rate-limiting step in this pathway is the N-methylation of putrescine, a reaction catalyzed by the enzyme Putrescine N-methyltransferase (PMT) (EC 2.1.1.53). sspb.org.cnnih.govfrontiersin.org
PMT is considered the first committed enzyme specific to the tropane alkaloid pathway. nih.govpnas.org It transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to putrescine, forming N-methylputrescine. frontiersin.org This reaction effectively removes putrescine from the general polyamine pool, channeling it specifically toward alkaloid synthesis. sspb.org.cn The activity of PMT is a critical control point; studies have shown that inhibiting PMT leads to a drastic decrease in downstream intermediates and final alkaloid products. nih.gov Following the formation of N-methylputrescine, it is believed to be oxidized by a diamine oxidase, leading to the formation of the reactive N-methylpyrrolinium cation, which then condenses with an acetate-derived intermediate to form the tropane ring structure. frontiersin.orgresearchgate.net While the outline refers to N-Methylputrescine Oxidase (MPO), the most extensively studied and characterized enzyme at this initial stage is PMT, which has been cloned from numerous Solanaceae species and is a primary target for metabolic engineering. researchgate.netnih.gov
Genetic Regulation and Gene Expression in Scopolamine Biosynthesis
The production of scopolamine is a tightly regulated process controlled at the genetic level. The identification and functional characterization of key biosynthetic genes have been fundamental to understanding this regulation. nih.gov
Identification and Cloning of Biosynthetic Genes (e.g., pmt, h6h)
Significant progress in the molecular biology of scopolamine synthesis has been achieved through the identification and cloning of crucial genes. Two of the most important are pmt and h6h. plos.org
Putrescine N-methyltransferase (pmt): As it encodes the enzyme for the first committed step, the pmt gene is a primary target for research and genetic engineering. sspb.org.cnpnas.org The cDNA for pmt has been successfully cloned from several tropane alkaloid-producing species, including Nicotiana tabacum, Atropa belladonna, and Hyoscyamus niger. researchgate.net Cloning this gene has confirmed its role and provided a tool to manipulate the metabolic flux into the pathway. capes.gov.br
Hyoscyamine 6β-hydroxylase (h6h): This gene encodes a bifunctional enzyme (EC 1.14.11.11) that catalyzes the final two steps in scopolamine formation. researchgate.netnih.gov It first hydroxylates hyoscyamine to produce 6β-hydroxyhyoscyamine and then performs an oxidative ring closure (epoxidation) to form scopolamine. nih.govnih.gov Because it directly controls the conversion of the more abundant hyoscyamine into the more valuable scopolamine, h6h is a key target for enhancing scopolamine yields. nih.gov The gene has been isolated from plants like Hyoscyamus niger, Datura arborea, and Brugmansia sanguinea. nih.govnih.govfrontiersin.orgrsc.org
Table 2: Key Cloned Genes in Scopolamine Biosynthesis
| Gene | Enzyme Encoded | Representative Source Organism(s) | Significance in Biosynthesis |
|---|---|---|---|
pmt |
Putrescine N-methyltransferase | Hyoscyamus niger, Atropa belladonna | Catalyzes the first committed and rate-limiting step, controlling metabolic entry into the pathway. sspb.org.cnpnas.org |
tr1 |
Tropinone Reductase I | Datura stramonium, Scopolia lurida | Directs the pathway toward tropine, the precursor for hyoscyamine and scopolamine. nih.govfrontiersin.org |
h6h |
Hyoscyamine 6β-hydroxylase | Hyoscyamus niger, Datura arborea | Catalyzes the final conversion of hyoscyamine to scopolamine, a critical step for accumulation. nih.govnih.gov |
Transcriptional Control and Regulation of Gene Expression
The biosynthesis of scopolamine is spatially and temporally regulated, primarily through the transcriptional control of its biosynthetic genes. frontiersin.org Expression of key genes like pmt and h6h is often tissue-specific, with the highest levels typically found in the roots, which are the primary site of synthesis for many tropane alkaloids. frontiersin.org
This regulation is orchestrated by various families of transcription factors (TFs) that bind to specific motifs in the promoter regions of these genes. nih.gov Although the specific TFs for every gene in the scopolamine pathway are not all known, research into plant alkaloid biosynthesis has implicated several major TF families:
AP2/ERF family: These TFs are known to bind to GCC-box elements in gene promoters and are important regulators of alkaloid biosynthesis. nih.gov
bHLH (basic helix-loop-helix) family: Often working in concert with other TFs, bHLH proteins act as transcriptional activators or repressors in various secondary metabolic pathways. nih.gov
MYB and WRKY families: These TFs also play significant roles, with some members acting as positive regulators and others as negative regulators of pathway genes, allowing for fine-tuned control of alkaloid production in response to developmental or environmental signals. nih.gov
Influence of Environmental and Endogenous Modulators on Biosynthesis (e.g., Methyl Jasmonate)
The rate of scopolamine biosynthesis is not static but can be significantly influenced by various signaling molecules known as elicitors. mdpi.com These can be abiotic (e.g., metal ions) or biotic (e.g., components of microbial cell walls). nih.govresearchgate.net One of the most well-studied endogenous modulators is methyl jasmonate (MeJA) , a plant hormone involved in defense responses. nih.gov
Application of MeJA to plant or root cultures often leads to a significant upregulation in the transcription of key biosynthetic genes, resulting in increased alkaloid accumulation. sspb.org.cnnih.gov For instance, studies on Datura stramonium showed that treatment with 150 µM MeJA enhanced the expression of pmt, tr1, and h6h genes in the roots, correlating with a marked increase in scopolamine production. nih.govmdpi.comresearchgate.net However, the effect can be concentration-dependent, with higher concentrations sometimes having an adverse effect. nih.govmdpi.com This response highlights a defense mechanism where the plant ramps up production of protective alkaloids in response to stress signals. nih.gov
Table 3: Illustrative Effect of Methyl Jasmonate (MJ) on Gene Expression and Scopolamine Content in Datura stramonium Roots
| MJ Concentration | Relative pmt Expression (Fold Change) |
Relative tr1 Expression (Fold Change) |
Relative h6h Expression (Fold Change) |
Scopolamine Content (mg/g) |
|---|---|---|---|---|
| Control (0 µM) | 1.0 | 1.0 | 1.0 | ~3.6 |
| 150 µM | ~1.2 | ~8.8 | ~34.0 | ~18.3 |
| 300 µM | ~1.0 | ~6.5 | ~32.0 | ~10.2 |
Data derived from findings reported in recent studies. mdpi.comresearchgate.netnih.gov
Biotechnological Approaches for Enhanced Scopolamine Production
The low natural abundance of scopolamine in most plants has driven the development of biotechnological strategies to increase its yield. frontiersin.orgnih.gov These approaches, often termed metabolic engineering, leverage the knowledge of the biosynthetic pathway and its genetic regulation. researchgate.netnih.gov
A primary strategy involves the use of hairy root cultures , which are induced by transformation with Agrobacterium rhizogenes. nih.gov These cultures are genetically stable, grow rapidly, and, as roots are the natural site of synthesis, are often highly productive for tropane alkaloids. nih.govnih.gov
Within these culture systems, the most successful approach has been the overexpression of key biosynthetic genes . nih.gov
Overexpression of h6h: Introducing additional copies of the h6h gene into hyoscyamine-rich species (like Atropa belladonna or Hyoscyamus muticus) can dramatically shift the metabolic output towards scopolamine. nih.gov Reports show that this strategy can increase scopolamine content by 5- to 100-fold in transgenic hairy root clones. nih.gov
Simultaneous Overexpression: The most effective strategy often involves the simultaneous overexpression of multiple genes, such as pmt and h6h. pnas.orgnih.gov This "push-pull" approach increases the initial substrate supply (pmt) while also enhancing the conversion of the intermediate to the final product (h6h). pnas.org This synergistic effect has led to the highest reported yields of scopolamine in engineered cultures, with some transgenic lines of Hyoscyamus niger producing over nine times more scopolamine than wild-type cultures. nih.govresearchgate.net
These biotechnological methods provide a promising alternative to field cultivation for the sustainable and high-level production of scopolamine. nih.govbohrium.com
Table 4: Examples of Enhanced Scopolamine Production via Metabolic Engineering
| Plant Species | Engineered Gene(s) | Culture System | Reported Scopolamine Increase |
|---|---|---|---|
| Hyoscyamus muticus | h6h |
Hairy Roots | Up to 100-fold increase in best clone. nih.gov |
| Atropa belladonna | h6h |
Hairy Roots | ~5-fold higher concentration than wild-type. nih.gov |
| Hyoscyamus niger | pmt and h6h |
Hairy Roots | >9-fold increase; >400 mg/L yield. nih.gov |
| Atropa belladonna | pmt and h6h |
Transgenic Plants | 1.3 to 2.5-fold increase in transgenic lines. researchgate.net |
Metabolic Engineering Strategies in Plant Cell and Hairy Root Cultures
Metabolic engineering has emerged as a powerful tool to augment the production of tropane alkaloids like scopolamine in plant-based systems. scielo.br The primary focus has been on the overexpression of key enzymes in the scopolamine biosynthetic pathway, particularly in hairy root cultures, which are known for their genetic stability and capacity for secondary metabolite production. scielo.brnih.gov
Two enzymes, putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H), have been identified as critical for scopolamine biosynthesis and are prime targets for genetic manipulation. scielo.br
Putrescine N-methyltransferase (PMT): This enzyme catalyzes the first committed step in the biosynthesis of tropane alkaloids. scielo.br Overexpression of the pmt gene, often from a heterologous source like tobacco to bypass feedback inhibition, has been shown to increase the flux towards tropane alkaloid production. scielo.br
Hyoscyamine 6β-hydroxylase (H6H): This enzyme is responsible for the final two steps in the conversion of hyoscyamine to scopolamine. nih.gov Overexpression of the h6h gene in hyoscyamine-rich but scopolamine-poor plants can effectively shift the alkaloid profile towards the more valuable scopolamine. scielo.brscite.ai For instance, in Hyoscyamus muticus hairy roots, overexpressing h6h led to a 100-fold increase in scopolamine content in the best-performing transgenic clone. nih.gov
A particularly effective strategy has been the simultaneous overexpression of both pmt and h6h genes. nih.govmdpi.com This dual approach targets both an early committed step and the final conversion step, creating a "pull" and "push" effect on the biosynthetic pathway. In Hyoscyamus niger hairy root cultures, co-expression of pmt and h6h resulted in a scopolamine yield of 411 mg/L, which was over nine times higher than the wild type. nih.gov Similarly, in Atropa belladonna, co-overexpression of these two genes led to a 7.3-fold increase in scopolamine accumulation in the best transgenic line. nih.gov
The use of elicitors, both biotic and abiotic, is another strategy to enhance secondary metabolite production in hairy root cultures. nih.gov Elicitors trigger defense responses in the plant cells, which can lead to an upregulation of the biosynthetic pathways for compounds like scopolamine. For example, the application of ZnO NPs as an abiotic elicitor in hairy root cultures of Hyoscyamus reticulatus in a bioreactor setting significantly increased the production of hyoscyamine and scopolamine. nih.govresearchgate.net
The stability of these genetically engineered hairy root cultures over long periods is a significant advantage for industrial applications. Studies have shown that some hairy root lines can maintain their high production capacity for many years of subculturing. nih.govresearchgate.net
Table 1: Impact of Metabolic Engineering on Scopolamine Production
| Plant Species | Genetic Modification | Culture System | Fold Increase in Scopolamine | Reference |
|---|---|---|---|---|
| Hyoscyamus muticus | Overexpression of h6h | Hairy Root Culture | 100-fold | nih.gov |
| Hyoscyamus niger | Co-overexpression of pmt and h6h | Hairy Root Culture | >9-fold | nih.gov |
| Atropa belladonna | Co-overexpression of pmt and h6h | Transgenic Plant | 7.3-fold | nih.gov |
| Hyoscyamus reticulatus | Elicitation with ZnO NPs | Hairy Root Culture in Bioreactor | Significant increase | nih.govresearchgate.net |
De Novo Production of Scopolamine in Heterologous Systems (e.g., Yeast)
The reconstruction of the entire scopolamine biosynthetic pathway in a microbial host, such as the baker's yeast Saccharomyces cerevisiae, represents a promising alternative to plant-based production. scite.aiscispace.com This approach offers the potential for a more controlled, scalable, and sustainable supply of scopolamine. researchgate.net
The de novo synthesis of scopolamine in yeast requires the introduction of numerous heterologous genes from various plant and bacterial sources. nih.govscispace.com The pathway is typically engineered in a modular fashion: nih.govscite.ai
Module I & II: Acyl Acceptor (Tropine) Biosynthesis: This involves engineering the yeast to produce the tropane ring precursor, tropine, from simple sugars and amino acids. scite.ai Key enzymes introduced include putrescine N-methyltransferase (PMT), a type III polyketide synthase (PYKS), and a cytochrome P450 (CYP82M3). scite.ainih.gov
Module III: Acyl Donor (Phenyllactic Acid) Biosynthesis: This module is responsible for the production of phenyllactic acid (PLA).
Module IV: Scaffolding and Final Modifications: This module includes the enzymes that convert littorine (B1216117) to hyoscyamine and finally to scopolamine. A crucial discovery for the completion of this module was the identification of hyoscyamine dehydrogenase (HDH), which reduces hyoscyamine aldehyde to hyoscyamine. nih.govpsu.edu The final conversion to scopolamine is catalyzed by hyoscyamine 6β-hydroxylase (H6H). scite.ai
Module V: Acyltransferase Reaction: A key challenge was the functional expression of the plant acyltransferase, littorine synthase (LS), which condenses tropine and phenyllactate. scite.ai Protein engineering, such as fusing it with a fluorescent protein, was necessary to achieve its proper localization and activity within the yeast vacuole. scite.ai
Several hurdles had to be overcome to achieve scopolamine production in yeast:
Metabolite Transport: The plant biosynthetic pathway involves multiple cellular compartments. To mimic this, heterologous transporters were introduced into the yeast to facilitate the movement of pathway intermediates across membranes, which significantly improved product titers. pnas.orgresearchgate.net
Enzyme Activity and Optimization: Many of the plant enzymes required specific engineering to be functional in the yeast cellular environment. psu.edu This included optimizing codon usage and ensuring proper protein folding and localization.
Strain Optimization: The host yeast strain itself was engineered to enhance precursor supply and reduce the activity of competing endogenous pathways. nih.govresearchgate.net
Through these integrated efforts, researchers have successfully engineered yeast strains capable of producing scopolamine de novo, with reported titers reaching up to 172 μg/L. pnas.orgresearchgate.net This breakthrough paves the way for the industrial fermentation of this essential medicine. researchgate.net
Table 2: Key Enzymes in the Heterologous Biosynthesis of Scopolamine in Yeast
| Enzyme | Abbreviation | Function | Source Organism (Example) | Reference |
|---|---|---|---|---|
| Putrescine N-methyltransferase | PMT | First committed step in tropane alkaloid biosynthesis | Nicotiana tabacum | scielo.br |
| Type III Polyketide Synthase | PYKS | Cyclization of N-methylpyrrolinium | Atropa belladonna | scite.ai |
| Cytochrome P450 | CYP82M3 | Formation of tropinone | Atropa belladonna | scite.ai |
| Littorine Synthase | LS | Condensation of tropine and phenyllactate | Atropa belladonna | scite.ai |
| Hyoscyamine Dehydrogenase | HDH | Reduction of hyoscyamine aldehyde to hyoscyamine | Datura stramonium | nih.gov |
| Hyoscyamine 6β-hydroxylase | H6H | Conversion of hyoscyamine to scopolamine | Hyoscyamus niger | pnas.org |
Optimization of Bioreactor Systems for Alkaloid Accumulation
Scaling up the production of scopolamine from hairy root cultures requires the use of bioreactors. However, the unique morphology of hairy roots presents challenges for bioreactor design and operation. researchgate.net
Various bioreactor designs have been developed to accommodate the growth of hairy roots, which are sensitive to shear stress and can form dense, tangled masses that impede nutrient and oxygen transfer. nih.gov These designs can be broadly categorized as:
Liquid-phase reactors: Such as stirred-tank, airlift, and bubble column reactors, where the roots are submerged in the liquid medium. nih.gov
Gas-phase reactors: Like mist or trickle-bed reactors, where roots are exposed to air and nutrients are supplied as a fine spray. nih.govpsu.edu
Hybrid reactors: Combining features of both liquid and gas-phase systems. nih.gov
Modified stirred-tank reactors and bubble column bioreactors have shown promise for scopolamine production. nih.govnih.gov For instance, a modified 1.5 L stirred tank was found to be superior for biomass and alkaloid yield in Brugmansia candida hairy root cultures compared to flask cultures. nih.gov
Several factors are critical for maximizing alkaloid accumulation in hairy root bioreactors:
Aeration and Agitation: Adequate oxygen supply is crucial for root growth and metabolism. However, high aeration rates and agitation speeds can cause shear stress, damaging the roots. scielo.br Finding the optimal balance is key. In one study with Atropa belladonna hairy roots, the highest scopolamine production was achieved with an aeration rate of 1.25 vvm and an agitation speed of 70 rpm. scielo.brresearchgate.net
Nutrient Supply and Medium Composition: The composition of the culture medium, including the concentration of nutrients like nitrate, can significantly influence alkaloid production. nih.gov Monitoring and controlling the consumption of sugars and minerals throughout the culture period is also important. scielo.br
Inoculum Density: The initial amount of hairy root biomass used to start the culture can affect the final yield. researchgate.net
Elicitation: As mentioned previously, the addition of elicitors within the bioreactor system can be a powerful strategy to boost secondary metabolite production. nih.govresearchgate.net
While significant progress has been made, scaling up hairy root cultures to an industrial level remains a challenge due to issues like maintaining sterility, ensuring uniform root distribution, and the costs associated with bioreactor operation. nih.govresearchgate.net Nevertheless, the combination of genetically engineered hairy roots with optimized bioreactor systems holds great potential for the commercial production of scopolamine. pnas.org
Molecular and Cellular Mechanisms of Scopolamine Action
Scopolamine (B1681570) Interaction with Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the diverse actions of acetylcholine in the central nervous system and peripheral tissues. frontiersin.orgwikipedia.orgsigmaaldrich.com Scopolamine interacts with these receptors as an antagonist. wikipedia.orgdrugbank.com
Competitive Antagonism and Binding Affinity Profiling
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, meaning it binds to the same site as the endogenous agonist, acetylcholine, thereby preventing acetylcholine from binding and activating the receptor. wikipedia.orgfishersci.bedrugbank.com This competitive interaction can be characterized by its binding affinity for the receptor. Studies using radioligand binding assays, often with labeled N-methyl scopolamine, are employed to determine the affinity of scopolamine and other antagonists for mAChRs. capes.gov.brnih.govnih.gov
Research has profiled the binding affinities of various muscarinic antagonists, including scopolamine, across different mAChR subtypes. capes.gov.brnih.govnih.gov These studies provide quantitative data on how strongly scopolamine binds to each subtype.
Non-selective Binding Across Muscarinic Receptor Subtypes (M1-M5)
Scopolamine is generally considered a non-selective muscarinic antagonist, exhibiting affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). wikipedia.orgnih.govdrugbank.comnih.gov While it binds to all subtypes, some studies suggest slightly lower affinity for the M2 subtype compared to others. dergipark.org.tr The widespread distribution of these receptor subtypes throughout the brain and peripheral tissues contributes to the varied physiological effects of scopolamine. sigmaaldrich.comnih.gov
Different mAChR subtypes are coupled to distinct intracellular signaling pathways, and their distribution varies across different tissues and brain regions. sigmaaldrich.comdergipark.org.trfrontiersin.org
| mAChR Subtype | Primary G-Protein Coupling | Main Effector Pathway | Common Locations |
| M1 | Gαq/11 | Activation of Phospholipase C | CNS (Cortex, Hippocampus), Glands, Smooth Muscle |
| M2 | Gαi/o | Inhibition of Adenylyl Cyclase | Heart, CNS (Brainstem, Basal Forebrain), Smooth Muscle |
| M3 | Gαq/11 | Activation of Phospholipase C | Glands, Smooth Muscle, CNS |
| M4 | Gαi/o | Inhibition of Adenylyl Cyclase | CNS (Striatum) |
| M5 | Gαq/11 | Activation of Phospholipase C | CNS (Substantia Nigra), limited distribution |
Note: This table provides a simplified overview. Receptor localization and signaling can vary depending on the specific cell type and tissue.
G-Protein Coupling and Intracellular Signaling Modulation
Muscarinic receptors are GPCRs that transduce extracellular signals into intracellular responses via coupling with heterotrimeric G proteins. frontiersin.orgwikipedia.orgsigmaaldrich.commdpi.com The odd-numbered receptors (M1, M3, M5) primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent increases in intracellular calcium levels and activation of protein kinase C. sigmaaldrich.comdergipark.org.trfrontiersin.org The even-numbered receptors (M2, M4) primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase, reducing the production of cyclic adenosine (B11128) monophosphate (cAMP). sigmaaldrich.comfrontiersin.org M2 and M4 receptors can also activate G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. sigmaaldrich.com
As a competitive antagonist, scopolamine prevents acetylcholine from binding to these receptors and initiating these G protein-mediated signaling cascades. By blocking the activation of mAChRs, scopolamine modulates the downstream intracellular events, effectively inhibiting the normal cholinergic signaling at these receptors. drugbank.com
Receptor-Ligand Binding Kinetics and Thermodynamics
The interaction between scopolamine and muscarinic receptors can be further characterized by the kinetics and thermodynamics of their binding. Binding kinetics describe the rates of association and dissociation of the ligand (scopolamine) with the receptor. Thermodynamics, on the other hand, examines the energy changes associated with the binding process, providing insights into the forces driving the interaction.
Studies investigating the thermodynamics of antagonist binding to muscarinic receptors have been conducted using techniques such as temperature-dependent binding assays. nih.gov These studies can reveal whether the binding is driven by enthalpy (changes in bond energy) or entropy (changes in disorder). For instance, research on the binding of antagonists, including scopolamine, to M2 muscarinic receptors has indicated that the binding is entropy-driven. nih.gov
Kinetic and thermodynamic analyses provide a more complete understanding of the molecular forces and events that govern the interaction between scopolamine and its target receptors, complementing the information obtained from simple binding affinity measurements. mdpi.comcncb.ac.cnresearchgate.netnih.gov
| Ligand | Receptor Subtype | Association Constant (M⁻¹) | Dissociation Rate Constant (min⁻¹) | Reference |
| (-)-scopolamine hydrochloride | M3 | (2.39 ± 0.03) × 10⁴ | 27.47 ± 0.65 | nih.gov |
| Atropine (B194438) sulfate (B86663) | M3 | (3.71 ± 0.03) × 10⁴ | 14.28 ± 0.17 | nih.gov |
| Pilocarpine | M3 | (2.73 ± 0.04) × 10⁴ | 10.70 ± 0.35 | nih.gov |
Note: Data presented is from a specific study on immobilized M3 receptors and may vary depending on the experimental conditions.
Scopolamine Modulation of Neurotransmitter Systems Beyond Cholinergic Pathways
While scopolamine's primary mechanism involves mAChR antagonism, evidence suggests it also influences other neurotransmitter systems, particularly the glutamatergic system. nih.govnih.govfishersci.benih.gov This broader modulation contributes to some of its observed pharmacological effects, such as its rapid antidepressant-like effects. nih.govjci.orgnih.govnih.govbmj.com
Interactions with the Glutamatergic System
The glutamatergic system, utilizing glutamate (B1630785) as the primary excitatory neurotransmitter, plays a critical role in various brain functions, including learning, memory, and mood regulation. nih.govspandidos-publications.com Research indicates that scopolamine can modulate glutamatergic neurotransmission. nih.govnih.govjci.orgbmj.comresearchgate.net
One proposed mechanism for scopolamine's influence on the glutamatergic system involves the disinhibition of glutamate release. nih.govjci.org This is thought to occur through the blockade of muscarinic receptors, particularly M1 receptors, located on GABAergic interneurons. nih.govjci.org GABAergic interneurons are inhibitory neurons that regulate the activity of glutamatergic pyramidal neurons. By inhibiting the muscarinic receptors on these interneurons, scopolamine reduces their inhibitory influence on pyramidal neurons, leading to an increase in glutamate release. nih.govjci.org
This increase in glutamate transmission, particularly in areas like the medial prefrontal cortex, is believed to contribute to the rapid antidepressant-like effects of scopolamine. nih.govjci.orgnih.govbmj.com The enhanced glutamatergic activity can lead to the activation of downstream signaling pathways, including those involving AMPA receptors, NMDA receptors, brain-derived neurotrophic factor (BDNF), and the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which are implicated in synaptic plasticity and neurogenesis. nih.govnih.govnih.govbmj.comspandidos-publications.comresearchgate.net
Studies have also investigated the direct interaction of scopolamine with glutamate receptors, such as NMDA and AMPA receptors. While scopolamine's primary target is mAChRs, some research suggests potential indirect modulation or interaction with these receptors, although the direct competitive antagonism observed at muscarinic receptors is not the primary mechanism at glutamate receptors. nih.govnih.govresearchgate.net For instance, studies have explored the combined effects of scopolamine and NMDA or AMPA receptor antagonists on cognitive function, suggesting an interplay between cholinergic and glutamatergic systems in processes like learning and memory. nih.govnih.govresearchgate.net
| Neurotransmitter System | Primary Interaction of Scopolamine | Proposed Mechanism of Modulation | Involved Receptors |
| Cholinergic | Competitive Antagonism | Blocks acetylcholine binding and signaling at mAChRs | Muscarinic Acetylcholine Receptors (M1-M5) |
| Glutamatergic | Indirect Modulation | Disinhibition of glutamate release via mAChR blockade on interneurons | NMDA receptors, AMPA receptors (downstream effects) |
Influence on the Dopaminergic System and Receptor Autoregulation
Scopolamine indirectly influences the dopaminergic system. Research indicates that scopolamine injection can increase dopamine (B1211576) release by inhibiting M2/M4 muscarinic autoreceptors located on dopaminergic presynaptic neurons. nih.govareeo.ac.irnih.gov These autoreceptors typically exert negative feedback, reducing dopamine release when activated. nih.govareeo.ac.irnih.govresearchgate.net By blocking these autoreceptors, scopolamine disinhibits dopamine release, leading to elevated dopamine levels. nih.govareeo.ac.irnih.govresearchgate.net
Studies have shown that both D1 and D2 dopamine receptors are involved in learning and memory processes. nih.govareeo.ac.irnih.gov Stimulation of dopamine D1 receptors, in particular, follows an inverted U-shaped dose-response curve, suggesting that both insufficient and excessive dopamine levels can impair memory. nih.govareeo.ac.irnih.gov Therefore, the indirect effect of scopolamine on the dopaminergic system, specifically the increase in dopamine release via M2/M4 autoreceptor inhibition, is considered one of the mechanisms contributing to scopolamine-induced memory impairment. nih.govareeo.ac.irnih.gov
Systemic administration of scopolamine has been shown to significantly increase the number of active dopamine neurons in the substantia nigra. nih.gov Local infusion of scopolamine into the pedunculopontine tegmental nucleus (PPT) has been observed to mimic this effect, suggesting that the activation of silent nigral dopamine neurons, mediated in part by the blockade of inhibitory muscarinic autoreceptors on PPT cholinergic cells, contributes to the increased striatal dopamine levels reported after scopolamine administration. nih.gov
Effects on the Serotonergic System and Receptor Subtypes (e.g., 5-HT2A, 5-HT4, 5-HT6)
The serotonergic system plays a complex role in memory and learning, with various serotonin (B10506) receptor subtypes having different effects on cognitive function. nih.govareeo.ac.irnih.gov Serotonin receptors, including the 5-HT2A subtype, are involved in memory function, partly through their influence on calcium transport. nih.govareeo.ac.irnih.gov This mechanism is similar to that of other G-protein-coupled receptors, which can activate phospholipase C and facilitate calcium entry into the cell, subsequently activating calcineurin. nih.govareeo.ac.irnih.gov
Activation of 5-HT2A and 5-HT4 receptors by specific agonists has been shown to enhance long-term potentiation (LTP), a process crucial for memory formation. nih.govareeo.ac.irnih.gov Conversely, specific antagonists of the 5-HT3 receptor have been reported to improve LTP. nih.govareeo.ac.irnih.gov Furthermore, antagonism of the 5-HT6 receptor can also improve memory function. nih.govareeo.ac.ir These findings highlight that different serotonin receptors have distinct roles in memory function. nih.govareeo.ac.irnih.gov The precise interaction between scopolamine and these various serotonin receptors requires further investigation. nih.govareeo.ac.irnih.gov
Serotonin receptors are widely distributed in the central nervous system, with high concentrations in areas critical for cognitive processes like the prefrontal cortex and hippocampus. nih.gov These regions express a broad range of 5-HT receptor subtypes, including those from the 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 classes. nih.gov The effects of activating different 5-HT receptor subtypes can vary depending on the specific neuronal networks involved, or even within the same synapse. nih.gov
Potential Interactions with the Histaminergic System
The histaminergic system is also implicated in memory and learning processes. Histamine (B1213489) has been shown to increase acetylcholine secretion in the hippocampus, a brain region vital for memory. nih.govnih.gov Postsynaptic H1 receptors and presynaptic H3 receptors are considered to play significant roles in memory and learning. nih.govnih.gov
While the close relationship between the cholinergic and histaminergic systems in the brain is recognized, whether scopolamine induces memory impairment through direct interaction with histamine receptors is a subject that has not been extensively reviewed. nih.govnih.gov However, studies using models of scopolamine-induced amnesia have explored the effects of interventions that increase brain histamine levels, suggesting a potential interplay between scopolamine's effects and the histaminergic system in cognitive function. mdpi.com For instance, dihydroergotamine, an inhibitor of histamine N-methyltransferase (HNMT), has been shown to improve memory in a scopolamine-induced amnesia model, and this effect was blocked by pre-treatment with a histamine H1 receptor antagonist. mdpi.com
Scopolamine's Impact on Cellular Processes and Neuroplasticity
Scopolamine's antagonism of muscarinic receptors leads to downstream effects on various cellular processes and aspects of neuroplasticity, including long-term potentiation, neuronal excitability, and synaptic function.
Modulation of Long-Term Potentiation (LTP)
Long-term potentiation (LTP), a persistent strengthening of synaptic connections, is widely considered a key cellular mechanism underlying learning and memory. uab.catnih.gov Scopolamine has been shown to suppress LTP in various brain regions, including the hippocampus and corticostriatal synapses. uab.cat Studies in hippocampal slices have demonstrated that scopolamine perfusion significantly suppresses LTP maintenance in CA1 synapses. uab.cat This effect has also been observed in vivo in CA1 synapses and in corticostriatal synapses. uab.cat
The detrimental effects of scopolamine on LTP are thought to be related to its antagonism of muscarinic receptors, which play a role in modulating synaptic plasticity. uab.catnih.gov Research suggests that muscarinic M1 receptors are required for the induction of corticostriatal LTP. uab.cat Furthermore, cholinergic activity has been shown to enhance hippocampal LTP. nih.gov Systemic administration of scopolamine has been found to attenuate LTP in the neocortex of freely moving rats. scite.ai
While scopolamine generally suppresses LTP, some studies have explored interventions that can counteract this effect. For example, D-cycloserine, an NMDAR partial agonist, has been shown to prevent scopolamine-induced deficits in relational memory and rescue scopolamine-induced LTP maintenance impairment in hippocampal slices. uab.cat This suggests that modulating NMDAR activity can compensate for the disruptions in synaptic plasticity caused by muscarinic receptor blockade. uab.cat
Effects on Neuronal Excitability and Cell Membrane Potential
Intracellular recordings have also demonstrated scopolamine's effects on membrane potential. Scopolamine has been shown to block an early component of a slow inhibitory postsynaptic potential (IPSP) in some dopamine neurons, leaving a later component mediated by metabotropic glutamate receptors. researchgate.net
Alterations in Synaptic Function and Neurotransmitter Release
Scopolamine's antagonism of muscarinic receptors directly impacts synaptic function and the release of various neurotransmitters. As a competitive inhibitor at postganglionic muscarinic receptor sites, scopolamine interferes with the action of acetylcholine. drugbank.comhhs.govdrugs.com This blockade affects smooth muscles that respond to acetylcholine, even those lacking cholinergic innervation. drugbank.comdrugs.com
In the central nervous system, scopolamine's influence on synaptic function is multifaceted. Preclinical studies suggest that scopolamine's rapid antidepressant effects may involve an increase in extracellular glutamate and increased number and function of spine synapses in the prefrontal cortex. nih.govresearchgate.net Scopolamine has been shown to rapidly increase the density and size of spines in pyramidal neurons in the prefrontal cortex, consistent with increased synaptic function. nih.gov This increase in spine number and diameter correlates with increased frequency and amplitude of inputs to these neurons. nih.gov
The mechanism underlying the increase in glutamate could involve the blockade of muscarinic receptors on GABAergic interneurons, acetylcholine terminals, or even glutamate terminals. nih.gov Blocking muscarinic receptors that couple to protein kinase C (PKC) and produce long-term depression (LTD) could also enhance the synaptogenic response to glutamate. nih.gov
Scopolamine also affects inhibitory synaptic activity. In somatostatin (B550006) (SST) interneurons, scopolamine has been shown to enhance the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) and miniature IPSCs (mIPSCs), suggesting that inhibitory synaptic activity in these neurons is modulated by tonic muscarinic receptor activity. frontiersin.org This enhancement of inhibitory synaptic activity in SST interneurons may lead to disinhibition of targeted pyramidal neurons, a mechanism proposed to contribute to scopolamine's rapid antidepressant action. frontiersin.org However, this modulation of inhibitory synaptic activity was not observed in parvalbumin (PV) interneurons. frontiersin.org
The effect of scopolamine on neurotransmitter release is not limited to acetylcholine and glutamate. As mentioned earlier, scopolamine can increase dopamine release by blocking inhibitory muscarinic autoreceptors on dopaminergic neurons. nih.govareeo.ac.irnih.gov
Key synaptic proteins involved in neurotransmitter release and synaptic plasticity, such as synaptophysin, synapsin1, and PSD-95, can be affected in models of scopolamine-induced memory dysfunction. jmb.or.krkoreascience.kr Synaptophysin is crucial for the exocytosis and endocytosis of synaptic vesicles, while synapsin1 is involved in synaptic vesicle trafficking and neurotransmitter release. jmb.or.kr PSD-95 is a scaffold protein that facilitates synaptic signaling and plasticity. jmb.or.kr Studies have shown that scopolamine can lead to a reduction in the expression of these proteins, and interventions that improve scopolamine-induced memory deficits can restore their expression. jmb.or.krkoreascience.kr
Furthermore, scopolamine's effects on synaptic plasticity may involve pathways such as the brain-derived neurotrophic factor (BDNF) signaling and the extracellular signal-regulated kinase/cAMP response element-binding protein (ERK-CREB) pathway, which are essential for synaptic plasticity. jmb.or.krkoreascience.kr
Enzymatic Interactions and Inhibitory Potentials of Scopolamine
Studies on Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is an enzyme responsible for the hydrolysis of acetylcholine, a key neurotransmitter. While scopolamine's primary mechanism involves blocking muscarinic acetylcholine receptors, studies have also investigated its direct interaction with AChE. Research in zebrafish larvae indicated that scopolamine can show AChE inhibition, potentially mediated via choline-binding sites. scilit.comnih.govkib.ac.cn Studies in guinea pigs demonstrated that scopolamine administration inhibited red blood cell AChE by 18.7% ± 3.7 and plasma cholinesterase by 44.1% ± 3.1. nih.gov Investigations using synaptosomal fractions isolated from rat brain revealed that scopolamine exhibited competitive AChE inhibition at a concentration of 0.25 × 10–2 M and mixed-type inhibition at a concentration of 0.5 × 10–2 M. nih.gov Furthermore, studies evaluating scopolamine and its derivatives for enzyme inhibitory potential found that scopolamine itself exhibited AChE inhibition with an IC50 value of 118.5 ± 1.5 µM, resulting in 64.2 ± 0.9% inhibition at a tested concentration. tubitak.gov.tr Certain synthesized derivatives of scopolamine demonstrated higher AChE inhibitory activity compared to the parent compound. tubitak.gov.tr
Table 1: Summary of Scopolamine's AChE Inhibition Data
| System Studied | Inhibition Type (if specified) | Concentration/Dose | Observed Effect/IC50 | Reference |
| Zebrafish larvae | Possible via choline-binding | Not specified | 11.68% ± 2.28 inhibition | nih.gov |
| Guinea pigs (Red blood cell AChE) | Not specified | Administered for 6 days | 18.7% ± 3.7 inhibition | nih.gov |
| Guinea pigs (Plasma cholinesterase) | Not specified | Administered for 6 days | 44.1% ± 3.1 inhibition | nih.gov |
| Rat brain synaptosomes | Competitive | 0.25 × 10–2 M | Inhibition observed | nih.gov |
| Rat brain synaptosomes | Mixed-type | 0.5 × 10–2 M | Inhibition observed | nih.gov |
| In vitro (Scopolamine) | Not specified | 118.5 ± 1.5 µM | 64.2 ± 0.9% inhibition (IC50) | tubitak.gov.tr |
Interaction with Other Enzymes (e.g., Sucrase, Proteases, Ester Hydrolases)
Beyond its effects on the cholinergic system, scopolamine has been shown to interact with other enzymes. Studies investigating the effect of scopolamine on yeast sucrase, a hydrolytic enzyme that breaks down sucrose, revealed that scopolamine could inhibit its activity. researchgate.netnih.gov This inhibition was characterized as non-competitive across different scopolamine concentrations ranging from 0.6 to 3.6 mM. researchgate.netnih.gov While some studies explored the inhibitory potential of scopolamine derivatives against trypsin, a type of protease, scopolamine itself showed only moderate activity against trypsin with an IC50 of 621.2 ± 3.7 µM. tubitak.gov.tr Plasma cholinesterase, an esterase, was also found to be inhibited by scopolamine in guinea pigs. nih.gov
Mechanistic Insights into Enzyme-Scopolamine Binding
Mechanistic investigations into how scopolamine binds to enzymes provide valuable insights into its inhibitory actions. For AChE, molecular docking studies have suggested that scopolamine's inhibition might be mediated through binding to choline-binding sites on the enzyme. scilit.comnih.govkib.ac.cn In the case of yeast sucrase, spectroscopic studies, including fluorescence and circular dichroism measurements, have shed light on the binding mechanism. These studies indicated that scopolamine binds to a location on the sucrase enzyme that is distinct from the active site. researchgate.netnih.gov This binding event was shown to induce structural changes in the enzyme, as evidenced by an increase in peak intensity and a red shift in fluorescence measurements, and an increase in beta-sheet content observed through circular dichroism. researchgate.netnih.gov These findings suggest an allosteric mode of inhibition for sucrase, where scopolamine binding at a site away from the active center affects the enzyme's catalytic activity by altering its conformation. researchgate.netnih.gov
Protein Binding Characteristics of Scopolamine
The interaction of scopolamine with proteins, particularly plasma proteins, is a significant factor influencing its distribution and pharmacokinetics within the body.
Plasma Protein Binding Studies
Studies have demonstrated that scopolamine reversibly binds to plasma proteins in humans. drugbank.comnih.govmedsafe.govt.nznih.govdrugs.com In rats, the extent of plasma protein binding has been reported to be relatively low, approximately 30 ± 10%. drugbank.comnih.govnih.gov Human data suggests that up to 30% of scopolamine in plasma can be bound by albumin. unnes.ac.id The degree of protein binding can potentially be influenced by coadministration with other substances, as indicated by a study where coadministration with contraceptives appeared to reduce protein binding to a range of 3-12%. unnes.ac.id Upon absorption, scopolamine is reported to be mostly bound to plasma proteins. frontiersin.org
Table 2: Summary of Scopolamine's Plasma Protein Binding
| Species | Extent of Binding | Primary Binding Protein (if specified) | Notes | Reference |
| Human | Reversible | Plasma proteins, mostly albumin | Up to 30%; can be affected by coadministration | drugbank.comnih.govmedsafe.govt.nznih.govdrugs.comunnes.ac.idfrontiersin.org |
| Rat | Relatively low | Not specified | 30 ± 10% | drugbank.comnih.govnih.gov |
Ligand-Protein Interaction Analysis (e.g., using fluorescence spectroscopy)
Various spectroscopic techniques are employed to analyze the interaction between ligands like scopolamine and proteins, providing insights into binding affinity, mechanisms, and conformational changes. Fluorescence spectroscopy is a widely used method for studying protein-ligand interactions, offering sensitivity and the ability to monitor reactions in real time. areeo.ac.irnih.govnottingham.ac.ukresearchgate.net Changes in fluorescence intensity, emission spectra, or anisotropy upon ligand binding can provide information about the binding event and the environment of fluorescent residues within the protein. areeo.ac.irnih.govnottingham.ac.uk Circular dichroism spectroscopy is another technique that can reveal conformational changes in proteins upon ligand binding by measuring alterations in the protein's secondary structure. areeo.ac.irnottingham.ac.uk In the context of scopolamine, fluorescence measurements were utilized to study its interaction with yeast sucrase, demonstrating that binding led to increased fluorescence intensity and a red shift in the emission spectrum, indicative of structural alterations in the enzyme. researchgate.netnih.gov Techniques such as Differential Scanning Fluorimetry (DSF) can also be used to detect ligand binding by assessing the thermal stabilization of a protein upon binding. springernature.com Fluorescence anisotropy assays are noted for their ability to monitor ligand binding to receptors in real time. researchgate.net
Metabolism and Biochemical Fate of Scopolamine
Biochemical Pathways of Scopolamine (B1681570) Metabolism
Scopolamine is subject to various metabolic transformations, including oxidative demethylation, hydroxylation, conjugation reactions like glucuronidation and sulfation, hydrogenation, methoxylation, dehydration, and hydrolysis. unnes.ac.idijsci.com The liver is the primary site for these metabolic processes. drugbank.comeuropa.eu
Oxidative Demethylation and Hydroxylation Pathways
Oxidative demethylation appears to be a significant metabolic pathway for scopolamine. In vitro studies using liver microsomes have linked oxidative demethylation to the activity of the CYP3A subfamily of cytochrome P450 enzymes. drugbank.comeuropa.euresearchgate.net This process results in the formation of a hydroxyl function on the alkyl group of the tropic acid chain. europa.eu Evidence suggests that CYP3A4 is at least partially responsible for this oxidative demethylation, as coadministration with grapefruit juice, a known CYP3A4 inhibitor, has been shown to alter scopolamine pharmacokinetics, increasing its plasma concentration and prolonging the time to reach peak concentration. drugbank.comresearchgate.netwikipedia.orgresearchgate.net
Hydroxylation is also reported as a metabolic pathway for scopolamine. unnes.ac.idijsci.com While specific details on hydroxylation sites and involved enzymes beyond the general involvement of CYP3A in oxidative demethylation are less extensively documented in the provided sources, the presence of hydroxylated metabolites like hydroxyscopolamine and hydroxyscopolamine N-oxide has been noted in animal studies. researchgate.net
Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Conjugate Formation
Conjugation reactions represent a major route for scopolamine metabolism, leading to the formation of more polar metabolites that are readily excreted. drugbank.comunnes.ac.idijsci.com Glucuronidation and sulfation are identified as primary conjugation pathways. drugbank.comunnes.ac.idijsci.com These Phase II reactions typically occur after Phase I metabolism, such as oxidative demethylation or hydroxylation, which introduces or exposes polar functional groups suitable for conjugation. slideshare.netslideshare.net Glucuronide and sulfate (B86663) conjugates of scopolamine are considered major metabolites and have been detected in urine. drugbank.comunnes.ac.ideuropa.euijsci.com
Enzymatic Degradation Pathways (e.g., Ester Hydrolysis)
While glucuronidation and sulfation are prominent, enzymatic degradation pathways, such as ester hydrolysis, also contribute to scopolamine metabolism. unnes.ac.idijsci.comresearchgate.net Scopolamine contains an ester linkage between tropic acid and scopine (B3395896). Hydrolysis of this ester bond would yield tropic acid and scopine. researchgate.netnih.gov One study in rats identified scopine, a hydrolyzed metabolite, in the intestinal flora incubation mixture. researchgate.net However, the extent and significance of ester hydrolysis compared to other metabolic pathways can vary across species and conditions. For instance, in mice, hydrolysis of the ester linkage of atropine (B194438) (a related tropane (B1204802) alkaloid) did not appear to occur rapidly based on the absence of tropic acid in urine. nih.gov
Identification and Characterization of Scopolamine Metabolites
The identification and characterization of scopolamine metabolites are crucial for understanding its pharmacokinetics and biochemical fate. Various analytical techniques and experimental models are employed for this purpose.
In Vitro Metabolite Profiling using Hepatic Microsomes and Other Enzyme Systems
In vitro studies using hepatic microsomes are commonly utilized to investigate drug metabolism and identify potential metabolites. nih.govtandfonline.comnih.gov Rat liver microsomes have been used to demonstrate cytochrome P450-mediated oxidative demethylation of scopolamine. europa.eu Incubation of scopolamine with homogenized liver has led to the identification of metabolites such as aposcopolamine (B190597) and norscopolamine. researchgate.net Metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the detection and structural elucidation of metabolites by comparing changes in molecular mass, retention times, and fragmentation patterns with the parent drug. researchgate.nettandfonline.com
Metabolite Detection and Analysis in Preclinical Animal Models
Preclinical animal models, such as rats, are valuable for studying the in vivo metabolism of scopolamine and identifying metabolites present in biological fluids and tissues. researchgate.netcreative-bioarray.com Following administration of scopolamine to rats, metabolites have been detected and analyzed in urine, feces, and plasma. researchgate.net Studies in rats have identified a range of metabolites, including norscopine, scopine, tropic acid, aponorscopolamine, aposcopolamine, norscopolamine, hydroxyscopolamine, and hydroxyscopolamine N-oxide in feces and plasma. researchgate.net Additionally, new metabolites such as tetrahydroxyscopolamine, trihydroxy-methoxyscopolamine, and dihydroxy-dimethoxyscopolamine have been identified in rat urine. researchgate.net While many metabolites have been detected in animal studies, there is still a need for further analysis to fully understand scopolamine metabolism in humans and identify the exact structure of metabolites found in human urine. drugbank.comijsci.comresearchgate.net
Table: Identified Scopolamine Metabolites in Rat Biological Samples
| Metabolite Name | Detected In (Rat) |
| Norscopine | Feces, Plasma |
| Scopine | Feces, Plasma, Intestinal Flora Incubation |
| Tropic acid | Feces, Plasma |
| Aponorscopolamine | Feces, Plasma |
| Aposcopolamine | Feces, Plasma, Liver Incubation |
| Norscopolamine | Feces, Plasma, Liver Incubation |
| Hydroxyscopolamine | Feces, Plasma |
| Hydroxyscopolamine N-oxide | Feces |
| Tetrahydroxyscopolamine | Urine |
| Trihydroxy-methoxyscopolamine | Urine |
| Dihydroxy-dimethoxyscopolamine | Urine |
Note: This table is based on findings in rat studies and is intended to be interactive in a digital format.
Role of Cytochrome P450 (CYP) Enzymes in Scopolamine Metabolism
Scopolamine undergoes significant biotransformation, with the liver being the primary site of metabolism. drugbank.comeuropa.eu In vitro studies have indicated the involvement of cytochrome P450 (CYP) enzymes in the metabolic clearance of scopolamine. drugbank.comeuropa.euresearchgate.net
Involvement of CYP3A Subfamily Members (e.g., CYP3A4)
Oxidative demethylation linked to the activity of the CYP3A subfamily has been demonstrated in in vitro studies. drugbank.comeuropa.euresearchgate.netnih.gov Evidence suggests that CYP3A4 is responsible for at least a portion of this oxidative demethylation. drugbank.comresearchgate.netwikipedia.org This is supported by in vivo pharmacokinetic studies where coadministration of scopolamine with grapefruit juice, a known inhibitor of CYP3A4, significantly altered scopolamine pharmacokinetics. drugbank.comresearchgate.netresearchgate.net Scopolamine is biotransformed primarily via CYP3A-mediated demethylation of the tropic acid alkyl chain, followed by conjugation with glucuronide or sulfate. europa.eu
Characterization of Enzyme Kinetics and Inhibition
In vitro studies using human liver microsomes have investigated the potential of scopolamine to inhibit various CYP isoforms. These studies showed that scopolamine did not inhibit CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4 at concentrations up to 1 micromolar. fda.govdrugs.com Furthermore, scopolamine did not induce CYP1A2 and CYP3A4 isoenzymes at concentrations up to 10 nM in in vitro studies using human hepatocytes. fda.govdrugs.com While these studies indicate that scopolamine itself does not significantly inhibit or induce key CYP enzymes at tested concentrations, the interaction with grapefruit juice highlights the sensitivity of scopolamine metabolism to CYP3A4 activity. drugbank.comresearchgate.netresearchgate.net Specific enzyme kinetic parameters (such as Km and Vmax) for the metabolism of scopolamine by individual CYP enzymes were not detailed in the reviewed literature.
Excretion Pathways of Scopolamine and its Metabolites in Preclinical Models
Scopolamine and its metabolites are primarily excreted via the kidneys in urine. europa.euwikipedia.org In humans, a relatively small percentage of the administered dose is excreted as unchanged scopolamine in the urine, typically less than 5% following oral administration. drugbank.comeuropa.eufda.govdrugs.comhhs.gov Following transdermal administration, less than 10% of the total dose (parent drug and metabolites) is recovered in urine over a period of 108 hours. drugbank.comfda.govdrugs.com This low recovery of unchanged drug suggests that hepatic metabolism is the major elimination pathway in humans, rather than renal excretion of the parent compound. researchgate.net
Metabolites, including glucuronide and sulfate conjugates, are also primarily excreted in the urine. drugbank.comeuropa.euresearchgate.netnih.gov Studies involving enzymatic hydrolysis with beta-glucuronidase and sulfatase have shown a significant increase in the recovery of scopolamine in human urine, suggesting that glucuronide conjugation is a relevant metabolic pathway in healthy volunteers. researchgate.netnih.govhhs.gov However, the chemical structures of all human urinary metabolites have not been stringently elucidated. researchgate.netnih.gov
Preclinical studies in various mammalian species, including rats, mice, guinea pigs, and rabbits, have revealed species-specific differences in scopolamine metabolism and excretion. nih.gov For instance, the major metabolites in rats were identified as phenolic metabolites, specifically p-hydroxy-, m-hydroxy-, and p-hydroxy-m-methoxy-scopolamine. nih.gov In guinea pigs and some rabbits, tropic acid was a major metabolite. nih.gov Dehydrated metabolites, such as aposcopolamine and aponorscopolamine, were found to be abundantly excreted in guinea pigs and to a lesser extent in mice, rabbits, and rats. nih.gov Glucuronide conjugates of scopolamine and norscopolamine were observed at high levels in mice urine compared to other species. nih.gov These findings underscore the variability in metabolic pathways across different animal models.
Metabonomics Studies of Scopolamine Interactions in Biological Systems
Metabonomics studies have been employed to investigate the biochemical effects of scopolamine, particularly in the context of scopolamine-induced cognitive impairment models in animals. These studies aim to identify changes in endogenous metabolites and perturbed metabolic pathways resulting from scopolamine administration. kmmu.edu.cnmdpi.comresearchgate.netmdpi.com
Identification of Differential Endogenous Metabolites
Metabonomics analyses in animal models have identified a range of endogenous metabolites that are differentially expressed following scopolamine administration. In a study of scopolamine-intoxicated rats, 17 differential metabolites were identified in serum and urine, including amino acids such as glutamic acid, glycine, proline, alanine, and creatine. kmmu.edu.cn Another untargeted metabolomics study in mice with scopolamine-induced cognitive impairment found 75 differentially expressed endogenous metabolites in serum, with 31 being upregulated and 44 downregulated. mdpi.com Studies using scopolamine to induce Alzheimer's disease-like pathology in mice have also identified numerous metabolic changes. researchgate.netnih.gov For example, chronic administration of scopolamine has been shown to decrease the availability of L-glutamine in the hippocampus of animals with induced memory dysfunction. nih.gov
Here is a summary of some differential endogenous metabolites identified in scopolamine-treated animal models:
| Metabolite | Biological Fluid | Animal Model | Reference |
| Glutamic acid | Serum and Urine | Scopolamine-intoxicated rats | kmmu.edu.cn |
| Glycine | Serum and Urine | Scopolamine-intoxicated rats | kmmu.edu.cn |
| Proline | Serum and Urine | Scopolamine-intoxicated rats | kmmu.edu.cn |
| Creatine | Serum and Urine | Scopolamine-intoxicated rats | kmmu.edu.cn |
| Alanine | Serum and Urine | Scopolamine-intoxicated rats | kmmu.edu.cn |
| 75 differential metabolites (31 upregulated, 44 downregulated) | Serum | Scopolamine-induced cognitive impairment mice | mdpi.com |
| L-glutamine | Hippocampus | Scopolamine-induced memory dysfunction animals | nih.gov |
| 193 differential metabolites | Cerebral Cortex | Aβ25-35-induced AD rats (scopolamine used for cognitive deficits) | nih.gov |
| 184 differential metabolites | Hippocampus | Aβ25-35-induced AD rats (scopolamine used for cognitive deficits) | nih.gov |
Elucidation of Perturbed Metabolic Pathways in Animal Models
Metabonomics studies have also provided insights into the metabolic pathways perturbed by scopolamine in biological systems. In scopolamine-intoxicated rats, the identified differential metabolites were mainly involved in metabolic pathways such as alanine-aspartate-glutamic acid metabolism, glycine-serine-threonine metabolism, and glutamine-glutamic acid metabolism. kmmu.edu.cn In mice with scopolamine-induced cognitive impairment, serum metabonomics analysis indicated disorders in lipid metabolism and amino acid metabolism, including pathways like linoleic acid metabolism, phenylalanine metabolism, and alanine, aspartate and glutamate (B1630785) metabolism. mdpi.com Studies investigating the effects of potential therapeutic agents on scopolamine-induced cognitive deficits have also highlighted affected pathways. For instance, in a scopolamine-induced AD model in mice, numerous metabolic networks were modulated, primarily involving amino acid metabolic pathways associated with cellular energetics and antioxidant status. researchgate.net In a rat model where scopolamine was used to induce cognitive deficits in the context of Aβ pathology, differential metabolites in the cerebral cortex were predominantly linked to cysteine and methionine metabolism, while in the hippocampus, D-glutamine and D-glutamate metabolism and glycerophospholipid metabolism were mainly affected. nih.gov
Here is a summary of some perturbed metabolic pathways identified in scopolamine-treated animal models:
| Perturbed Metabolic Pathway | Animal Model | Reference |
| Alanine-aspartate-glutamic acid metabolism | Scopolamine-intoxicated rats | kmmu.edu.cn |
| Glycine-serine-threonine metabolism | Scopolamine-intoxicated rats | kmmu.edu.cn |
| Glutamine-glutamic acid metabolism | Scopolamine-intoxicated rats | kmmu.edu.cn |
| Lipid metabolism | Scopolamine-induced cognitive impairment mice | mdpi.com |
| Amino acid metabolism | Scopolamine-induced cognitive impairment mice | mdpi.com |
| Linoleic acid metabolism | Scopolamine-induced cognitive impairment mice | mdpi.com |
| Phenylalanine metabolism | Scopolamine-induced cognitive impairment mice | mdpi.com |
| Alanine, aspartate and glutamate metabolism | Scopolamine-induced cognitive impairment mice | mdpi.com |
| Amino acid metabolic pathways (cellular energetics, antioxidant status) | Scopolamine-induced AD model mice | researchgate.net |
| Cysteine and methionine metabolism | Aβ25-35-induced AD rats (scopolamine used for cognitive deficits) - Cerebral Cortex | nih.gov |
| D-glutamine and D-glutamate metabolism | Aβ25-35-induced AD rats (scopolamine used for cognitive deficits) - Hippocampus | nih.gov |
| Glycerophospholipid metabolism | Aβ25-35-induced AD rats (scopolamine used for cognitive deficits) - Hippocampus | nih.gov |
Analytical Methodologies for Scopolamine Research
Advanced Chromatographic Techniques for Scopolamine (B1681570) Analysis
Chromatography is essential for separating scopolamine from matrices and other substances, which is a critical step before detection and quantification.
HPLC is a widely utilized technique for scopolamine analysis due to its effectiveness in separating polar compounds. Various HPLC methods have been developed for analyzing scopolamine in diverse sample types.
One method for scopolamine determination in hair samples involves HPLC coupled with photodiode array detection (HPLC-DAD) following suspended droplet liquid phase microextraction (SDLME). scirp.orgpsu.edu This approach used a C18 column and a mobile phase of water-acetonitrile-methanol (80:10:10), with detection at 205 nm. scirp.orgpsu.edu The method demonstrated a linear range of 10 to 10000 ng·mL⁻¹. psu.edu
For analyzing scopolamine in scopolia extract powder, a rapid HPLC method using a pentafluorophenylpropyl column and a mobile phase of acetonitrile-10 mmol/L ammonium (B1175870) acetate (B1210297) (pH 5.0) (8:2, v/v) has been reported. nih.gov Detection was performed at 210 nm, and the method showed good linearity for scopolamine in the range of 0.5-500 μg/mL. nih.gov
Studies investigating the retention behavior of scopolamine and related tropane (B1204802) alkaloids on silica-based HPLC stationary phases have shown that the composition of the mobile phase significantly impacts separation. akjournals.comresearchgate.net Increasing the acetonitrile (B52724) content in the mobile phase decreases the retention of more polar compounds like scopolamine. akjournals.comresearchgate.net An isocratic method using acetonitrile and 40 mM ammonium acetate/0.05% TEA (50:50; v/v) at pH 6.5 proved effective for separating scopolamine and related substances and was successfully applied to analyze scopolamine hydrobromide in eye drops. akjournals.comresearchgate.net This method was validated, demonstrating satisfactory selectivity, sensitivity, precision, accuracy, and robustness. akjournals.com
LC-MS/MS offers high sensitivity and specificity, making it a preferred technique for analyzing scopolamine, particularly in complex biological samples. This method combines the separation power of LC with the qualitative and quantitative capabilities of tandem mass spectrometry.
A straightforward LC-MS/MS method has been developed for analyzing hyoscyamine (B1674123) and scopolamine in human serum and urine. jst.go.jp The method involves sample clean-up using Oasis HLB and PSA cartridges, separation on an ODS column with gradient elution, and detection in positive ion mode using selected reaction monitoring (SRM). jst.go.jp This method achieved detection limits of 0.02 ng/mL for scopolamine in both serum and urine, with recoveries between 86.0% and 105%. jst.go.jp
A sensitive and rapid LC-MS/MS method for scopolamine in human plasma employed liquid-liquid extraction and a cyano bonded phase column with an isocratic mobile phase of ammonium format buffer:methanol (60:40). researchgate.netpensoft.net Scopolamine and its internal standard were quantified in positive ion mode using MRM transitions at m/z 304/138 and m/z 308/142, respectively. researchgate.netpensoft.net The method was linear from 3.03–315.76 pg.ml⁻¹ and validated according to regulatory guidelines. researchgate.net
For the determination of N-butylscopolamine in human plasma, a UPLC-ESI-MS/MS method was developed, utilizing protein precipitation for sample clean-up and a C18 column. grupomarista.org.br Detection involved monitoring the precursor/product ion transitions, such as m/z 360.0/194.0 for N-butylscopolamine. grupomarista.org.br The method exhibited linearity in the range of 0.03 to 10.00 ng/ml. grupomarista.org.br
LC-MS/MS methods are also used for determining scopolamine and atropine (B194438) in biological samples in cases of poisoning. kmmu.edu.cn A method using a Shim-pack GISR-HP C18 column and gradient elution quantified scopolamine using the ion pair m/z 304.25 [M+H]⁺→138.15. kmmu.edu.cn The linear range was 1–100 ng/mL, with detection limits of 0.45 ng/ml in blood and 0.38 ng/ml in urine. kmmu.edu.cn
Furthermore, LC-MS/MS has been applied to study scopolamine distribution in rat plasma and brain. nih.gov This involved protein precipitation, separation on a ZORBAX Eclipse Plus C18 column, and gradient elution. nih.gov Scopolamine was quantified in ESI positive ion mode using MRM, showing a linear range of 2–2500 ng/mL. nih.gov Characteristic fragment ions for scopolamine included m/z 138.1, 156.1, and 120.9. nih.gov
Here is a summary of some LC-MS/MS methods for scopolamine analysis:
| Matrix | Column Type | Mobile Phase | Detection Mode | Quantitative Ion Pair (m/z) | Linear Range | Citation |
| Human Serum/Urine | ODS | Gradient (IPCC-MS3-methanol) | Positive SRM | Not specified | LOD: 0.02 ng/mL | jst.go.jp |
| Human Plasma | Cyano bonded phase | Isocratic (Ammonium format buffer:MeOH, 60:40) | Positive MRM | 304/138 | 3.03–315.76 pg.ml⁻¹ | researchgate.netpensoft.net |
| Human Blood/Urine | Shim-pack GISR-HP C18 | Gradient (Acetonitrile:0.1% Formic acid) | Positive MRM | 304.25/138.15 | 1–100 ng/mL | kmmu.edu.cn |
| Rat Plasma/Brain | ZORBAX Eclipse Plus C18 | Gradient (Water with 0.1% FA:Acetonitrile) | Positive MRM | Not specified (Fragment ions: 138.1, 156.1, 120.9) | 2–2500 ng/mL | nih.gov |
GC/MSD can be used for the analysis of scopolamine and its metabolites, although its thermal lability in the GC inlet must be considered. tandfonline.comnih.gov Derivatization can sometimes enhance volatility and thermal stability for GC analysis. tandfonline.com
Studies have investigated the thermal instability of scopolamine in the GC-MS inlet, observing the formation of degradation products like aposcopolamine (B190597) and 3-phenylacetoxyscopine at higher temperatures. nih.govresearchgate.net The degree of degradation is influenced by both the inlet temperature and the solvent used. nih.gov Reducing the inlet temperature to 250 °C can minimize degradation, allowing for detection and identification. nih.gov
GC/MSD has also been applied in metabonomics studies to analyze changes in endogenous metabolites in biological samples following scopolamine exposure. kmmu.edu.cn This approach, combined with multivariate analysis, helps identify potential differential metabolites and metabolic pathways affected by scopolamine. kmmu.edu.cn
Spectroscopic Characterization Methods for Scopolamine and its Metabolites
Spectroscopic techniques provide crucial information about the structure and identity of scopolamine and its metabolites.
NMR spectroscopy is a powerful technique for determining the molecular structure of scopolamine. Both ¹H and ¹³C NMR provide detailed insights into the atomic arrangement and functional groups. researchgate.netdtic.milacs.org
Research has employed quantitative ¹H and ¹³C{¹H} NMR experiments, along with 2D techniques such as ¹H-¹H COSY, NOESY, ¹H-¹³C HSQC, and HMBC, to elucidate the structure of scopolamine. researchgate.netdtic.mil Comparisons of NMR data, including chemical shifts and coupling constants, with reported values for scopolamine in D₂O have shown good agreement. researchgate.netdtic.mil
NMR spectroscopy has also been used to study the conformational preferences of scopolamine salts in solution. acs.org The observation of distinct N-methyl diastereomers can provide information about the molecule's dynamics and conformation. acs.org
Mass spectrometry is vital for determining the accurate mass of scopolamine and its metabolites and for generating characteristic fragmentation patterns used for identification. nist.govresearchgate.netcdutcm.edu.cn
In LC-MS/MS, scopolamine is typically detected as the protonated molecule [M+H]⁺, which appears at m/z 304.1 or 304.2. kmmu.edu.cnnih.govresearchgate.netdtic.mil Fragmentation of this ion in tandem MS yields product ions that are characteristic of scopolamine. Fragment ions at m/z 138.1, 156.1, and 120.9 have been observed for scopolamine in LC-MS/MS analyses. nih.gov The quantitative ion pair m/z 304.25 → 138.15 is commonly used in LC-MS/MS methods for scopolamine determination. kmmu.edu.cn
Electron ionization (EI) mass spectrometry, often coupled with GC, provides a mass spectrum with a distinct fragmentation pattern. ontosight.ai However, the thermal degradation of scopolamine in the GC inlet can lead to the observation of fragmentation ions from the degradation products as well. tandfonline.comnih.gov
Tandem mass spectrometry is also used to confirm the identity of scopolamine and its isomers by comparing their fragmentation patterns to those of authentic standards.
Circular Dichroism (CD) and Fluorescence Spectroscopy for Conformational Studies
Circular Dichroism (CD) and Fluorescence Spectroscopy are valuable biophysical techniques employed to investigate the conformational properties of molecules, including the structural changes that occur upon interaction with other substances. CD spectroscopy in the far-UV region (180-260 nm) provides insights into the secondary structure content of proteins, while fluorescence spectroscopy can offer information about tertiary structural changes and the molecular microenvironment around chromophores like tryptophan and tyrosine residues researchgate.netconicet.gov.ar. Changes in physicochemical conditions, chemical modifications, or drug binding can induce conformational alterations in proteins, which are reflected in their UV-Vis absorption, CD, and fluorescence spectra researchgate.net. Analyzing these spectral changes can help reveal the structure-activity relationship between drug compounds and their target proteins researchgate.net.
Research has utilized CD and fluorescence measurements to study the conformational changes induced by the binding of scopolamine to enzymes. For instance, studies on the interaction of scopolamine with yeast sucrase have shown that scopolamine binding inhibits enzyme activity and causes structural changes researchgate.net. CD measurements in the far-UV range indicated that while the enzyme initially showed a negative trough characteristic of alpha-helices and beta-sheet structures, the binding of scopolamine led to a deeper trough at 218 nm, suggesting an increase in the beta-sheet content of the enzyme researchgate.net. Fluorescence measurements in the same study revealed that scopolamine binding to both the free enzyme and the enzyme-substrate complex increased the peak intensity at 350 nm and induced a red shift, further indicating conformational changes researchgate.net. These findings collectively suggest that scopolamine binds to a site on the enzyme distinct from the active site, and this binding event triggers structural rearrangements that lead to enzyme inhibition researchgate.net.
CD spectroscopy has also been used to evaluate structural changes induced in calf-thymus DNA (ct-DNA) in the presence of scopolamine nih.govresearchgate.net. This sensitive optical method measures differences in the absorption of left and right circularly polarized light and is widely used to explore nucleic acid structure and conformational polymorphism researchgate.net. Fluorescence spectroscopy, specifically UV-visible and steady-state fluorescence, has been employed alongside CD to study the interaction and complex formation between scopolamine and ct-DNA nih.govresearchgate.net. Quenching studies and competitive displacement assays can further elucidate the mode of binding nih.govresearchgate.net.
Other Analytical Techniques for Scopolamine Quantification
Beyond spectroscopic methods for conformational analysis, various techniques are employed for the quantification of scopolamine in different matrices.
Radioreceptor Assays for Binding Studies
Radioreceptor assays are sensitive methods used for the quantitation of compounds based on their ability to bind to specific receptors. For scopolamine, a muscarinic radioreceptor assay can be utilized, leveraging scopolamine's activity as a muscarinic acetylcholine (B1216132) receptor antagonist nih.govnih.gov. This type of assay is particularly sensitive and can detect picogram concentrations of scopolamine in biological fluids like plasma and urine nih.gov. A typical procedure involves a preparative extraction step, often using C18 columns, followed by the analytical quantitation step using the radioreceptor assay nih.gov. When using [3H]methyl scopolamine as a tracer, the assay can detect scopolamine (base) concentrations greater than 25 pg in plasma and urine nih.gov. The extraction efficiency of C18 columns in such methods has been reported to be between 85-95% for both plasma and urine over a wide concentration range nih.gov. Radioreceptor analysis is considered a quick and highly sensitive method, particularly useful when working with biological systems and monitoring plasma concentrations above certain thresholds (e.g., exceeding 50 pg cm⁻³ for scopolamine) akjournals.com.
Spectrophotometric Enzymatic Methods
Spectrophotometric enzymatic methods offer a selective and robust approach for the determination of organic compounds, including tropane alkaloids like scopolamine nih.gov. These methods often couple enzymatic reactions with UV-Vis molecular absorption detection nih.gov. A developed spectrophotometric enzymatic method for scopolamine (and atropine) involves initial basic hydrolysis to scopine (B3395896) (and tropine), followed by enzymatic oxidation catalyzed by a tropinone (B130398) reductase 1 (TRase) using NAD as an oxidant nih.gov. The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored during the reaction nih.gov.
Research has characterized the enzyme kinetics for scopolamine in such methods, indicating a compulsory order ternary complex mechanism nih.gov. An optimized enzymatic method for scopolamine has shown a linear range from 1.2 x 10⁻⁵ M to 3.0 x 10⁻⁴ M, with a limit of detection (LoD) of 3.6 x 10⁻⁶ M nih.gov. This method has been successfully applied to the determination of scopolamine in spiked samples, demonstrating good recovery rates (e.g., 94 ± 2% recovery in spiked chia samples) nih.gov. One advantage of this type of method is the possibility of simultaneous determination of multiple related compounds, such as scopolamine and atropine, by monitoring absorbance at different reaction times due to differences in their reaction kinetics nih.gov.
Optimized Sample Preparation Techniques for Scopolamine Isolation and Quantification
Effective sample preparation is crucial for isolating and quantifying scopolamine from complex matrices, minimizing interference and concentrating the analyte. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed techniques.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for the isolation and purification of scopolamine from various matrices, including biological fluids and plant materials nasa.govresearchgate.netwaters.comnih.govmdpi.comwaters.comgimitec.com. SPE protocols involve the use of a solid sorbent material to selectively retain the analyte while unwanted matrix components are washed away. Different types of SPE sorbents and protocols have been developed for scopolamine analysis.
For instance, C18 columns have been used in a preparative extraction step prior to radioreceptor assays for scopolamine in plasma and urine, demonstrating high extraction efficiency nih.gov. Another approach utilizes Waters Oasis HLB co-polymer cartridges for the extraction of scopolamine from human plasma and saliva nasa.govwaters.comwaters.comgimitec.com. A micro-elution SPE method using Oasis HLB plates has been shown to simplify sample preparation and achieve a low limit of quantification (LLOQ) of 5 pg/mL for scopolamine in plasma when coupled with LC-MS/MS waters.comwaters.comgimitec.com. This method involves conditioning the SPE plate, loading the plasma sample (diluted with formic acid), washing the bed, and eluting with an organic solvent waters.com. This approach contributes to high sensitivity and linearity in the analytical method waters.com.
Strong cation-exchange solid-phase extraction (SCX-SPE) has also been optimized for the determination of tropane alkaloids, including scopolamine, in matrices like gluten-free grains and flours researchgate.netmdpi.com. Using sulfonic acid-functionalized mesostructured silica (B1680970) (e.g., SBA-15 or MCM-41) as the sorbent allows for the elimination of non-alkaloid compounds and preconcentration of alkaloids researchgate.netnih.govmdpi.com. This method, coupled with HPLC-MS/MS, has shown good accuracy and low method quantification limits (e.g., 2.4 µg/kg for scopolamine in sorghum flour) mdpi.com. SPE can offer more rapid sample preparation and greater precision compared to liquid extraction in some applications nasa.gov.
Liquid-Liquid Extraction (LLE) Techniques
Standard LLE procedures have been used for the clean-up of plant material extracts containing scopolamine researchgate.netnih.gov. For example, a combination of ultrasound-assisted extraction and static extraction using ethyl acetate, followed by multiple LLE steps, has been found effective for separating scopolamine from Datura stramonium leaves researchgate.netnih.gov. However, the absolute extraction recovery in such methods can be relatively low, ranging from 52-73% for scopolamine depending on the concentration researchgate.netnih.gov.
Ultrasonic-Assisted Extraction Methods from Biological Matrices
Ultrasonic-Assisted Extraction (UAE) is a technique utilized for isolating compounds from various matrices, including biological samples. This method leverages the power of ultrasound waves to enhance the extraction efficiency. The process involves the formation, growth, oscillation, and collapse of cavitation bubbles within the solvent pensoft.netijpsr.com. The collapse of these bubbles generates shockwaves, leading to the disruption of plant cell walls and accelerating the transfer of analytes into the solvent pensoft.net.
Research has explored UAE for the extraction of tropane alkaloids, including scopolamine, from plant materials, which can be considered a type of biological matrix in the context of natural product analysis. Studies comparing different extraction methods for scopolamine and atropine from Datura stramonium leaves found that a combined ultrasound-assisted extraction and 24-hour static extraction using ethyl acetate, followed by multiple liquid-liquid extraction steps, was effective nih.govresearchgate.net. While effective for isolation, the absolute extraction recovery for scopolamine using this combined method was reported to be between 52% and 73%, depending on the compound concentration nih.gov.
The efficiency of UAE is influenced by factors such as the frequency and power of the ultrasonic vibrations, the choice of solvent, extraction time, and the ratio of sample to solvent ijpsr.comresearchgate.net. Solvents with high dielectric constants are often preferred in microwave-assisted extraction (MAE), another enhanced extraction technique, due to their ability to absorb microwave energy effectively, and solvent selection is generally crucial in extraction processes ijpsr.com. Different solvents can yield varying concentrations of scopolamine from different plant organs researchgate.net. For instance, in Datura innoxia, higher scopolamine extraction efficiency was observed with 1-butanol (B46404) compared to ethanol, and the distribution varied among flowers, seeds, leaves, stem, and root researchgate.net.
UAE, alongside other techniques like microwave-assisted extraction (MAE), pressurized solvent extraction (PSE), and supercritical fluid extraction (SFE), has been evaluated for the sample preparation of chiral alkaloids from natural plants, highlighting its relevance in processing complex biological matrices pensoft.net.
Method Validation Parameters for Rigorous Scopolamine Quantification
Rigorous method validation is essential to ensure the reliability and accuracy of analytical methods used for scopolamine quantification in various matrices, including biological samples. Validation typically involves assessing several key parameters, often following guidelines from regulatory bodies like the FDA and EMA pensoft.netcolab.ws.
Establishment of Linearity and Calibration Curves
Linearity demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. Calibration curves are constructed by plotting the response of the detector (e.g., peak area or peak area ratio against an internal standard) against known concentrations of scopolamine standards tandfonline.comnih.govmdpi.com.
Studies have established linear calibration curves for scopolamine quantification using various analytical techniques. For example, an HPLC-UV method for quantifying scopolamine in Datura metel showed linearity over a dynamic range of 0.03-0.17 mg/mL with a correlation coefficient (r) of 0.9990 auctoresonline.orgakjournals.com. An LC-MS/MS method for scopolamine in human plasma demonstrated linearity over a concentration range of 3.03–315.76 pg/mL with a mean correlation coefficient of 0.999 pensoft.netcolab.ws. Another UHPLC-ESI-MS/MS method for N-butylscopolamine in plasma showed linearity between 5 and 500 pg/mL with an R² of 0.9951 annexpublishers.com. For scopolamine in rat plasma and brain tissue, linearity was observed in the range of 2 to 2500 ng/mL, with correlation coefficients (r) greater than 0.992 nih.gov.
Matrix-matched calibration curves are often employed, especially in complex biological matrices, to account for potential matrix effects tandfonline.commdpi.com. The determination coefficients (R²) of calibration curves are typically expected to be higher than a certain threshold, such as 0.996, to indicate suitability for quantification tandfonline.com. Weighted least squares regression analysis, such as 1/x², can be used for curve fitting, particularly to improve accuracy at lower concentration levels pensoft.netannexpublishers.com.
Assessment of Precision, Accuracy, and Recovery
Precision refers to the agreement among individual measurements of the same homogeneous sample, usually expressed as relative standard deviation (RSD) or coefficient of variation (CV) tandfonline.comnih.gov. Accuracy describes the closeness of the measured value to the true value, often evaluated through recovery studies tandfonline.comauctoresonline.organnexpublishers.com. Recovery is the efficiency of the extraction method in isolating the analyte from the matrix colab.wsauctoresonline.organnexpublishers.com.
Data from validation studies can be presented in tables to summarize precision and accuracy results at different concentration levels.
| Matrix | Method | Concentration Level | Intra-day Precision (% RSD/CV) | Inter-day Precision (% RSD/CV) | Intra-day Accuracy (% Recovery) | Inter-day Accuracy (% Recovery) |
| Human Plasma | LC-MS/MS | LLOQ | 10.1 pensoft.net | - | 102.3 pensoft.net | - |
| Human Plasma | LC-MS/MS | Range (3.03-315.76 pg/mL) | 1.28–10.46 pensoft.netcolab.ws | 1.28–10.46 pensoft.netcolab.ws | 96.89–107.57 pensoft.net | 97.74–110.53 pensoft.net |
| Human Plasma | UHPLC-MS/MS | Range (5-500 pg/mL) | 2.1-13.9 annexpublishers.com | 2.1-13.9 annexpublishers.com | 101.9-108.3 annexpublishers.com | 101.9-108.3 annexpublishers.com |
| Rat Plasma/Brain | LC-MS/MS | QC Levels | Within acceptable limits nih.gov | Within acceptable limits nih.gov | Within acceptable limits nih.gov | Within acceptable limits nih.gov |
| Datura metel | HPLC-UV | Range (0.03-0.17 mg/mL) | - | - | 93.9–108.76 auctoresonline.org | - |
Recovery values for scopolamine extraction from different matrices have also been reported:
| Matrix | Extraction Method | Scopolamine Recovery (%) |
| Datura metel (Plant Parts) | Methanol/acetonitrile auctoresonline.org | 93.9–108.76 auctoresonline.org |
| Human Plasma | Liquid-Liquid Extraction pensoft.net | 78.63 pensoft.net |
| Human Plasma | SPE annexpublishers.com | Not explicitly stated as absolute recovery, but method showed satisfactory recovery annexpublishers.com |
| Datura stramonium (Leaves) | Combined UAE and LLE nih.gov | 52–73 nih.gov |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected but not necessarily quantified, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision tandfonline.comakjournals.compsu.edu. These limits are crucial for assessing the sensitivity of an analytical method.
LOD and LOQ values for scopolamine vary depending on the analytical technique and matrix. For the HPLC-UV method applied to Datura metel, the LOD and LOQ for scopolamine were 31 µg/mL and 93 µg/mL, respectively auctoresonline.org. An LC-MS/MS method for scopolamine in human plasma reported an LLOQ (Lower Limit of Quantification) of 3.03 pg/mL pensoft.net. For N-butylscopolamine in plasma using UHPLC-ESI-MS/MS, the LOD was 5 pg/mL annexpublishers.com. In rat plasma and brain tissue, the LLOQ for scopolamine was 2 ng/mL nih.gov. For scopolamine in eye drops analyzed by HPLC, the LOD was 0.015 µg/mL and the LOQ was 0.030 µg/mL akjournals.com. A method using suspended drop liquid phase microextraction followed by LC for scopolamine in hair reported an experimental LOD of 0.10 ng/mL psu.edu.
LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), with typical requirements being S/N > 3 for LOD and S/N > 10 for LOQ nih.govakjournals.compsu.edu.
| Matrix | Method | LOD | LOQ |
| Datura metel | HPLC-UV | 31 µg/mL auctoresonline.org | 93 µg/mL auctoresonline.org |
| Human Plasma | LC-MS/MS | - | 3.03 pg/mL (LLOQ) pensoft.net |
| Human Plasma | UHPLC-ESI-MS/MS | 5 pg/mL annexpublishers.com | - annexpublishers.com |
| Rat Plasma/Brain | LC-MS/MS | - | 2 ng/mL (LLOQ) nih.gov |
| Eye Drops | HPLC | 0.015 µg/mL akjournals.com | 0.030 µg/mL akjournals.com |
| Hair | SD-LPME followed by LC | 0.10 ng/mL psu.edu | - psu.edu |
| Buckwheat | QuEChERS-UHPLC-ToF-MS | - | 1.25 µg/kg tandfonline.com |
Evaluation of Robustness and Matrix Effects
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters akjournals.comakjournals.com. Matrix effects occur when components in the sample matrix, other than the analyte, influence the detector response, potentially leading to signal suppression or enhancement colab.wswur.nl.
Robustness of scopolamine analytical methods has been evaluated by introducing small changes to parameters such as mobile phase pH and column temperature akjournals.comakjournals.com. For instance, an HPLC method for scopolamine in eye drops was found to be largely unaffected by deliberate variations in mobile phase pH (6.3–6.7) and column temperature (20–30°C), indicating its robustness akjournals.comakjournals.com.
Preclinical Research Models and Neurobiological Studies of Scopolamine
In Vitro Studies of Scopolamine (B1681570) Effects on Cellular Systems
In vitro studies using various cellular systems allow for controlled investigations into the direct effects of scopolamine at the molecular and cellular levels. These models are crucial for understanding receptor interactions, neurochemical alterations, electrophysiological changes, and mechanisms of neurotoxicity and neuroprotection.
Receptor Binding and Functional Assays in Recombinant Cell Lines
Recombinant cell lines expressing specific muscarinic receptor subtypes (M1-M5) are instrumental in characterizing the binding affinity and functional activity of scopolamine. Studies using recombinant CHO cells expressing human muscarinic receptors have shown that while no agonist tested was truly subtype selective in whole-cell binding assays, some demonstrated marked differences between subtypes (e.g., M1 vs. M2) using [³H]-N-methyl scopolamine binding. nih.gov Scopolamine is generally considered a nonselective muscarinic receptor antagonist with high affinity for muscarinic receptors. nih.govnih.gov However, some studies suggest scopolamine may have lower affinity for M2 receptors compared to other subtypes. dergipark.org.tr Binding studies using membranes prepared from CHO-K1 cells stably expressing human M4 or M5 receptors also utilize [³H]N-Methylscopolamine in competition binding assays to determine binding affinities. genscript.comgenscript.com
Data from in vitro muscarinic receptor radioligand binding assays have provided insights into the relative affinities of various antagonists, including scopolamine, for different muscarinic receptor subtypes. For instance, compared to the M2 subtype, scopolamine showed a 6-fold higher affinity for the M1 subtype. dergipark.org.tr
Neurochemical Analysis in Brain Tissue Homogenates and Synaptosomes
Neurochemical analysis in brain tissue homogenates and synaptosomes allows for the investigation of scopolamine's effects on neurotransmitter release and enzyme activity in a more complex environment than recombinant cells. Synaptosomes, which are isolated nerve terminals, are particularly useful as they preserve many of the functional characteristics of synapses, including enzymatic and metabolic activities. mdpi.com
Studies using rat cortical synaptosomes have characterized the muscarinic receptors that modulate acetylcholine (B1216132) release. These modulatory receptors appear to be of the M2 type and are blocked by scopolamine. jneurosci.org While scopolamine is known to block muscarinic receptors, it can also lead to increased release of acetylcholine in the brain due to blocking presynaptic muscarinic receptors. nih.gov Neurochemical studies in brain tissue homogenates have also been used to assess the impact of scopolamine on enzyme activities relevant to cognitive function, such as acetylcholinesterase (AChE) activity. nih.gov Scopolamine treatment has been shown to increase AChE activity in the hippocampus of rats, contributing to cognitive impairment. nih.govspandidos-publications.com Synaptosomes from cerebral cortex and hippocampus have been used to study the effects of scopolamine on the activity of enzymes like NTPDase, 5'-nucleotidase, and adenosine (B11128) deaminase. researchgate.net
Electrophysiological Recordings in Brain Slices (e.g., Long-Term Potentiation)
Electrophysiological recordings in brain slices, particularly from the hippocampus, are widely used to study the impact of scopolamine on synaptic plasticity, a cellular mechanism underlying learning and memory. Long-term potentiation (LTP) is a persistent strengthening of synapses that is often examined in hippocampal slices. neuroservice.com
Perfusion of scopolamine in hippocampal slices has been shown to significantly suppress the maintenance of LTP in CA1 synapses. uab.cat This effect has been observed in both guinea pig and rat hippocampal slices. nih.govnih.gov In rat hippocampal slices, scopolamine (10⁻⁵ M) suppressed LTP when perfused before and during tetanus stimulation. nih.gov Studies have also investigated the ability of other compounds to ameliorate scopolamine-induced LTP impairment in hippocampal slices. For example, rutin (B1680289) hydrate (B1144303) and umbelliferone (B1683723) have been shown to attenuate scopolamine-induced LTP deficits in hippocampal tissue. mdpi.commdpi.com Scopolamine can also affect synaptic inputs in other brain regions, such as increasing the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in pyramidal neurons of the medial prefrontal cortex. nih.gov
Cell Culture Models for Neurotoxicity and Neuroprotection Studies
Cell culture models, such as neuronal cell lines, are valuable for investigating the direct neurotoxic effects of scopolamine and evaluating the potential neuroprotective properties of various compounds. Scopolamine is used in cell lines to induce a cholinergic deficit that mimics aspects of Alzheimer's disease. researchgate.net
Human neuroblastoma SH-SY5Y cells are commonly used in these studies. Scopolamine treatment in SH-SY5Y cells has been shown to induce the generation of reactive oxygen species (ROS), cellular apoptosis, upregulation of acetylcholinesterase activity, and downregulation of choline (B1196258) acetyltransferase levels. nih.govresearchgate.net These effects are indicative of scopolamine-induced cholinergic dysfunction and neurotoxicity. Various compounds have been tested for their ability to protect against scopolamine-induced neurotoxicity in SH-SY5Y cells, demonstrating potential neuroprotective mechanisms. nih.govresearchgate.netresearchgate.netsemanticscholar.org For instance, N-benzylcinnamide has been shown to inhibit scopolamine-induced ROS generation, apoptosis, and alterations in AChE and choline acetyltransferase activity in SH-SY5Y cells. nih.govresearchgate.net
Animal Models for Investigating Scopolamine's Neurobiological Impact
Animal models, particularly rodents, are extensively used to investigate the in vivo neurobiological impact of scopolamine, especially its effects on cognitive function and the cholinergic system. The scopolamine-induced amnesia model is a widely accepted pharmacological model for studying cognitive deficits that mimic those observed in dementia and Alzheimer's disease. creative-biolabs.comdirectivepublications.org
Rodent Models (e.g., Rats, Mice) for Induced Cholinergic Dysfunction
Scopolamine administration in rodents, typically via intraperitoneal injection, is a common method to induce cholinergic dysfunction and associated cognitive impairments. creative-biolabs.comnih.govdirectivepublications.orgspandidos-publications.commdpi.comfrontiersin.orgnih.govmdpi.comacs.orgfrontiersin.orgmdpi.comfrontiersin.org This model is characterized by performance deficits in learning and memory tasks, attributed to scopolamine's action as a nonselective muscarinic cholinergic receptor antagonist. creative-biolabs.comfrontiersin.org
Behavioral tests such as the T-maze, novel object recognition test, Y-maze test, passive avoidance test, and Morris water maze are employed to assess learning and memory deficits in scopolamine-treated rodents. spandidos-publications.commdpi.comnih.govmdpi.commdpi.com Studies consistently show that scopolamine administration leads to impaired performance in these tasks, indicating cognitive dysfunction. spandidos-publications.commdpi.comnih.govmdpi.com
Beyond behavioral deficits, scopolamine administration in rodents is associated with several neurobiological changes. These include increased acetylcholinesterase activity, decreased acetylcholine levels, oxidative stress, and neuroinflammation in brain regions crucial for memory, such as the hippocampus. nih.govspandidos-publications.comnih.govmdpi.comacs.orgfrontiersin.org Scopolamine-induced oxidative stress is considered a potential mechanism contributing to increased AChE activity and cognitive impairment. nih.govspandidos-publications.com Furthermore, scopolamine can lead to decreased expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and tropomyosin receptor kinase B (TrkB), which are important for neuronal function and plasticity. mdpi.com
Various compounds are investigated in scopolamine-induced rodent models for their potential to ameliorate these cognitive and neurobiological deficits. For example, apigenin, embelin, and sesamol (B190485) have shown protective effects against scopolamine-induced memory impairment and associated neurochemical changes in mice and rats. mdpi.comfrontiersin.orgacs.org These studies provide valuable data on potential therapeutic strategies for cholinergic dysfunction and cognitive decline.
| Research Model/Method | Key Findings Related to Scopolamine | Relevant Receptor/System Involved |
| Recombinant Cell Lines (Binding/Functional Assays) | Characterization of binding affinity and functional activity at muscarinic receptor subtypes (M1-M5). Scopolamine is a nonselective muscarinic antagonist. | Muscarinic receptors (M1, M2, M3, M4, M5) |
| Brain Tissue Homogenates/Synaptosomes | Modulation of acetylcholine release (blocked by scopolamine at M2 receptors). Increased AChE activity. Altered enzyme activities. | Cholinergic system, M2 receptors, AChE |
| Brain Slices (Electrophysiology/LTP) | Suppression of LTP maintenance in hippocampal CA1 and CA3 synapses. Can increase EPSC frequency and amplitude in mPFC. | Synaptic plasticity, Cholinergic system |
| Cell Culture Models (Neurotoxicity/Neuroprotection) | Induction of cholinergic deficit, ROS generation, apoptosis, altered AChE and ChAT levels. Used to test neuroprotective agents. | Cholinergic system, Oxidative stress, Apoptosis |
| Rodent Models (Cholinergic Dysfunction) | Induction of learning and memory deficits in behavioral tests. Increased AChE activity, decreased ACh levels, oxidative stress, neuroinflammation. | Cholinergic system, Muscarinic receptors, AChE, Oxidative stress, Neuroinflammation |
Table 1: Summary of Scopolamine Effects in Preclinical Research Models
Primate Models in Cognitive Research for Cholinergic System Analysis
Primate models have been utilized to investigate the impact of scopolamine on cognitive functions, particularly those mediated by the cholinergic system. Studies involving systemic administration of scopolamine in macaques have demonstrated dose-dependent decreases in behavioral performance across various working memory tasks nih.gov. This impairment was not attributable to deficits in visual processing, eye movements, or attention, suggesting a direct impact on cognitive processes nih.gov. Scopolamine has been shown to impair the encoding of new information into long-term memory in primates wikipedia.orgfrontiersin.org. Research in monkeys suggests that scopolamine's cognitive effects may be mediated by its action on rising cholinergic pathways originating from the basal forebrain, specifically projections from the basal nucleus of Meynert (NBM) to the neocortex and from the medial septum/vertical limb of the diagonal band of Broca (MS/VDB) to the hippocampus researchgate.netnih.gov. These pathways are thought to sustain the functions of their target areas, which are crucial for episodic memory formation and the processing of ongoing events researchgate.netnih.gov. Studies in macaques have also indicated a specific role for muscarinic cholinergic mechanisms, affected by scopolamine, in the categorization of novel visual information frontiersin.org.
Behavioral Phenotyping in Scopolamine-Treated Animal Models
Scopolamine administration is a standard method for inducing cognitive deficits in rodents, allowing for the behavioral phenotyping of learning and memory impairments fishersci.benih.govkosfaj.org. Various behavioral tests are employed to assess the nature and severity of these deficits.
Assessment of Learning and Memory (e.g., Morris Water Maze, Passive Avoidance Test)
The Morris Water Maze (MWM) and the Passive Avoidance Test (PAT) are commonly used hippocampus-dependent tasks to evaluate spatial and associative memory, respectively, in scopolamine-treated rodents mdpi.comnih.govscantox.comfrontiersin.org.
In the Morris Water Maze , scopolamine treatment typically leads to impaired spatial learning and memory. Studies have shown that scopolamine increases escape latency (the time taken to find a hidden platform) and swimming distance during training trials, indicating difficulties in spatial navigation mdpi.comnih.gov. In probe trials, where the platform is removed, scopolamine-treated animals spend less time in the target quadrant where the platform was previously located and cross the platform location fewer times, reflecting impaired memory retention mdpi.com. For example, one study in mice demonstrated that scopolamine significantly increased escape latency and swimming distance, and reduced the time spent in the platform quadrant and the number of platform crossings mdpi.com. Another study found that scopolamine impaired the acquisition phase of memory in the MWM but not necessarily consolidation or retrieval phases when administered at specific times relative to training biomolther.org.
| Study | Animal Model | Scopolamine Effect on MWM Acquisition (Escape Latency) | Scopolamine Effect on MWM Probe Trial (Time in Target Quadrant) | Citation |
| Study 1 | Mice | Increased mdpi.com | Reduced mdpi.com | mdpi.com |
| Study 2 | Mice | Impaired acquisition biomolther.org | No significant effect on consolidation/retrieval phases | biomolther.org |
| Study 3 | Mice | Impaired learning and memory nih.gov | Reduced time in platform quadrant nih.gov | nih.gov |
The Passive Avoidance Test assesses aversive memory. In this test, rodents learn to avoid entering a dark compartment where they previously received an aversive stimulus, such as a mild electric shock scantox.com. Scopolamine administration typically reduces the step-through latency (the time taken to enter the dark compartment) during retention trials, indicating impaired memory of the aversive experience nih.govscantox.comspandidos-publications.com. This suggests that scopolamine disrupts the consolidation or retrieval of this type of associative memory nih.govnih.gov. For instance, a study in mice showed that scopolamine treatment significantly shortened the step-through latency compared to control groups spandidos-publications.com. Another study found that scopolamine disrupted passive avoidance memory retrieval, which was associated with changes in hippocampal protein levels nih.gov.
| Study | Animal Model | Scopolamine Effect on Passive Avoidance (Step-Through Latency) | Memory Stage Affected | Citation |
| Study 1 | Rats | Reduced scantox.com | Emotional memory scantox.com | scantox.com |
| Study 2 | Mice | Significantly shorter spandidos-publications.com | Cognitive impairment spandidos-publications.com | spandidos-publications.com |
| Study 3 | Mice | Lower latency nih.gov | Retention of memory nih.gov | nih.gov |
| Study 4 | Mice | Disrupts memory retrieval nih.gov | Retrieval nih.gov | nih.gov |
It is worth noting that the specific effects of scopolamine can vary depending on factors such as the animal strain, the dose administered, and the timing of administration relative to the behavioral task biomolther.orgnih.govtandfonline.commdpi.com.
Evaluation of Cognitive Functions (e.g., Odor Discrimination Tasks)
Beyond spatial and aversive memory, scopolamine also impacts other cognitive functions, including those assessed by odor discrimination tasks. These tasks often involve learning to differentiate between different odors or associating odors with specific outcomes oup.com. Systemic scopolamine administration has been shown to impair olfactory perceptual learning and the acquisition of complex odor discrimination tasks in rodents oup.complos.org. For example, scopolamine decreased perseverance in an odor discrimination task in mice, which unexpectedly facilitated reversal learning nih.govresearchgate.net. Studies suggest that cholinergic modulation, affected by scopolamine, plays a role in reducing interference between stored odor memories during associative learning researchgate.net. Scopolamine has also been found to enhance generalization between odor representations in the olfactory cortex in rats, indicating a modulation of sensory processing related to odor memory nih.gov. Research involving infusions of scopolamine into the prelimbic cortex has demonstrated marked disruption of odor discrimination memory tests plos.org.
| Study | Animal Model | Cognitive Function Assessed | Scopolamine Effect | Citation |
| Study 1 | Mice | Odor Discrimination | Decreased perseverance, facilitated reversal learning nih.gov | nih.govresearchgate.net |
| Study 2 | Rats | Olfactory Perceptual Learning, Odor Discrimination | Impaired oup.complos.org | oup.complos.org |
| Study 3 | Rats | Odor Memory (Habituation) | Enhanced generalization between odor representations nih.gov | nih.gov |
Molecular and Cellular Endpoints in Preclinical Studies
Preclinical studies using scopolamine also investigate the molecular and cellular changes associated with the induced cognitive deficits. This includes examining receptor systems and neurotransmitter levels.
Gene and Protein Expression Analysis of Receptor Systems (e.g., M1, NR1)
Scopolamine, as a muscarinic receptor antagonist, directly interacts with these receptors. Studies have investigated the impact of scopolamine treatment on the expression levels of various receptor systems involved in learning and memory, such as muscarinic M1 receptors and NMDA receptor subunits like NR1 frontiersin.orgplos.orgdrugbank.comresearchgate.net.
Research has shown that scopolamine treatment can lead to increased levels of the M1 receptor complex in the hippocampus of mice researchgate.netresearchgate.netnih.gov. This increase has been observed in both trained and untrained animals treated with scopolamine researchgate.net. Given the co-localization of M1 receptors and NR1 subunits of NMDA receptors in hippocampal neurons, studies have also examined NR1 levels researchgate.netnih.gov. Increased NR1 complex levels have been noted in scopolamine-treated trained animals compared to vehicle-treated trained animals researchgate.netnih.gov. This suggests that scopolamine administration can influence the expression or availability of these key receptors involved in synaptic plasticity and memory formation researchgate.netnih.gov.
| Receptor System | Location | Scopolamine Effect on Expression/Levels | Related Finding | Citation |
| M1 Receptor Complex | Hippocampus | Increased levels researchgate.netresearchgate.netnih.gov | Observed in trained and untrained mice researchgate.net | researchgate.netresearchgate.netnih.gov |
| NR1 Subunit Complex (NMDA Receptor) | Hippocampus | Increased levels researchgate.netnih.gov | Observed in scopolamine-treated trained animals researchgate.netnih.gov | researchgate.netnih.gov |
Quantification of Neurotransmitter Levels and Their Metabolites
Scopolamine's primary mechanism involves disrupting cholinergic neurotransmission by blocking acetylcholine receptors wikipedia.orgnih.gov. Preclinical studies often quantify acetylcholine levels and the activity of enzymes involved in its metabolism, such as acetylcholinesterase (AChE), to understand the neurochemical basis of scopolamine-induced cognitive deficits kosfaj.orgscantox.comdrugbank.comrsc.org.
Scopolamine treatment is known to elevate acetylcholinesterase (AChE) levels in the cortex and hippocampus, which leads to reduced acetylcholine levels and consequently impaired memory functions nih.govresearchgate.net. Studies have shown that scopolamine can decrease acetylcholine levels in the hippocampus rsc.org. Conversely, some research indicates that scopolamine-treated animals may show an increase in acetylcholine expression levels in the serum, although this finding appears less consistent across studies mdpi.com. The impact on acetylcholine levels is a key factor in how scopolamine affects cognitive function in these models mdpi.comnih.gov.
| Neurotransmitter/Enzyme | Location | Scopolamine Effect | Related Finding | Citation |
| Acetylcholine (ACh) | Hippocampus | Decreased levels rsc.org | Associated with impaired memory nih.govresearchgate.netrsc.org | rsc.org |
| Acetylcholinesterase (AChE) | Cortex, Hippocampus | Elevated levels nih.govresearchgate.net | Contributes to reduced ACh levels nih.govresearchgate.net | nih.govresearchgate.net |
| Acetylcholine (ACh) | Serum | Increased expression levels (less consistent finding) mdpi.com | mdpi.com |
Other neurotransmitter systems can also be affected. For instance, a study investigating the effects of a cognitive enhancer on scopolamine-induced impairment in rats also quantified noradrenaline and dopamine (B1211576) levels in the hippocampus, finding that scopolamine altered these levels rsc.org.
Histological and Morphological Assessments in Specific Brain Regions (e.g., Hippocampus, Prefrontal Cortex)
Preclinical studies utilizing scopolamine to induce cognitive deficits in animal models have provided valuable insights into the associated histological and morphological alterations in key brain regions, particularly the hippocampus and prefrontal cortex. These changes are often investigated to understand the neurobiological underpinnings of scopolamine-induced memory impairment and to evaluate the potential neuroprotective effects of therapeutic interventions.
Research indicates that scopolamine administration can lead to observable structural changes in hippocampal tissue. Studies have reported shrinking of neuronal cells and the presence of degenerative alterations within the hippocampus following scopolamine treatment spandidos-publications.com. Furthermore, an increased number of damaged neurons has been noted in the hippocampus of scopolamine-treated animals researchgate.net. These findings suggest a direct impact of scopolamine on neuronal health and integrity in this region critical for learning and memory.
Morphological assessments extending to the level of synaptic structure have also been conducted. Investigations employing techniques such as Golgi staining have examined changes in spine density and shape in hippocampal neurons in scopolamine-induced cognitive deficit models researchgate.net. Alterations in dendritic morphology and spine plasticity are considered crucial correlates of learning and memory processes, and scopolamine's effects on these structures highlight its impact on synaptic function.
Studies evaluating potential therapeutic agents often assess their ability to mitigate these scopolamine-induced histological and morphological deficits. For instance, treatment with resveratrol (B1683913) has been shown to attenuate neuropathological changes, improve hippocampal damage, and increase the density of viable neurons in the cortex of scopolamine-injected rats frontiersin.org. Similarly, silymarin (B1681676) has been reported to reverse scopolamine-induced histopathological changes in both the brain cortex and hippocampus oamjms.eu.
While direct quantitative data on specific morphological parameters (like precise neuronal counts or spine densities) across multiple studies can vary significantly due to differences in species, scopolamine dosage, administration duration, and assessment methodologies, the consistent observation across various preclinical models is that scopolamine disrupts normal tissue morphology and neuronal integrity in vulnerable brain regions.
Related findings from histological and immunohistochemical studies in scopolamine models also shed light on contributing factors to these morphological changes. For example, scopolamine has been linked to increased oxidative stress markers, such as malondialdehyde (MDA), in the hippocampus spandidos-publications.comfrontiersin.org. Oxidative stress is known to contribute to synaptic loss and cognitive dysfunction, potentially underlying some of the observed morphological deficits spandidos-publications.com. Additionally, some research suggests scopolamine can increase amyloid-beta (Aβ) accumulation in the hippocampus, a key pathological hallmark associated with neurodegeneration and structural changes spandidos-publications.com.
In the prefrontal cortex, while studies often focus on functional changes and synaptic plasticity related to scopolamine's effects on mood and cognition nih.govjci.org, histological assessments have also been performed dntb.gov.uax-mol.net. For instance, immunohistological analysis has shown that scopolamine can increase FosB labeling in the medial prefrontal cortex, indicating increased neuronal activation jci.org. Furthermore, preclinical studies suggest that scopolamine can increase spine synapse number and function in the medial prefrontal cortex nih.gov. These findings, while not strictly degenerative, represent significant morphological and functional adaptations in response to scopolamine that are relevant to its neurobiological effects.
Collectively, histological and morphological assessments in preclinical scopolamine models provide crucial evidence of the structural impact of cholinergic blockade on the hippocampus and prefrontal cortex, highlighting neuronal damage, altered synaptic structure, and general tissue pathology as key features underlying scopolamine-induced cognitive deficits.
Future Directions and Emerging Areas in Scopolamine Research
Advanced Synthetic Strategies for Complex Scopolamine (B1681570) Analogs with Tailored Properties
Developing advanced synthetic strategies is a key area for generating complex scopolamine analogs with improved pharmacological profiles and reduced side effects. Current approaches aim to construct the core tropane (B1204802) structure efficiently and introduce modifications to tailor properties. One strategy involves building the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. This method has demonstrated the synthesis of tropane alkaloids and various analogs in a limited number of steps. researchgate.net
Another avenue explores the synthesis of analogs to enhance properties such as bioavailability. For instance, mono-carbonyl curcumin (B1669340) analogs based on the granatane scaffold, a homologue of tropane, are being investigated for their potential to improve bioavailability. researchgate.netmdpi.com Natural products, including scopolamine, serve as valuable starting points for medicinal chemistry efforts. Strategies involve using these natural compounds as precursors for lead optimization through semisynthesis or employing structure-based drug design in conjunction with total synthesis to create diverse analogs. acs.org
Tropane-based small molecules like scopolamine are recognized as a promising class of psychoplastogens. However, their non-selective antagonism of muscarinic receptors raises concerns regarding potential unwanted anticholinergic side effects. acs.org This highlights the critical need for the development of analogs with greater selectivity for specific receptor subtypes or with modified off-target activity to achieve tailored therapeutic effects and minimize adverse reactions. Advances in analytical spectrometric and spectroscopic technologies play a supportive role by enabling the isolation and characterization of novel chemical entities, thereby facilitating synthetic endeavors. researchgate.net
Unraveling Novel Enzymatic and Regulatory Mechanisms in Scopolamine Biosynthesis
Significant effort is directed towards a deeper understanding of the enzymatic and regulatory mechanisms governing scopolamine biosynthesis in plants, primarily within the roots of the Solanaceae family. nih.govmdpi.com The biosynthetic pathway is intricate, and while the complete pathway involving 13 enzymes was reportedly identified in 2021, the precise regulation and function of all components are still being unraveled. nih.govmdpi.com
The activity and expression of these biosynthetic enzymes are influenced by various factors, including the specific plant tissue, developmental stage, and environmental cues. nih.gov Scopolamine biosynthesis is known to be localized predominantly in the root pericycle cells, while other involved enzymes like TR-I are found in the endodermis and adjacent cortical cells. nih.govmdpi.com Future research aims to elucidate the transcriptional and post-translational regulation of enzymes within the hyoscyamine (B1674123) pathway and understand the dynamics of precursor and co-factor allocation, which are crucial for optimizing production. nih.gov The existence of species-specific regulatory mechanisms in alkaloid biosynthesis also warrants further investigation. nih.gov
High-Throughput Screening and Computational Approaches for Receptor Interactions and Drug Discovery
High-throughput screening (HTS) and computational approaches are increasingly vital tools in the study of scopolamine's interactions with receptors and in the broader drug discovery process. HTS enables the rapid testing of a vast number of compounds against specific biological targets, facilitating the quick identification of potentially active molecules. mdpi.comacs.orgresearchgate.net
Computational methods, such as molecular modeling and virtual screening, are employed to predict how compounds interact with biological targets. mdpi.comupc.edu Molecular modeling utilizes computer simulations to forecast the behavior of molecules and their interactions. mdpi.com The combination of HTS and computational tools offers a rapid and systematic method for identifying potential therapeutic compounds, thereby reducing the time and resources required in drug discovery. mdpi.com
Computational structure-based drug design specifically focuses on predicting the flexibility of target receptors and utilizing techniques like molecular docking and dynamics simulations to improve the accuracy of predictions regarding receptor-drug interactions. upc.edu These integrated approaches are being applied in the search for new drugs for various conditions, including Alzheimer's disease, by targeting relevant biological pathways and identifying potential drug candidates. acs.org
Furthermore, immobilized receptors, such as the M3 muscarinic receptor, coupled with techniques like peak profiling, allow for the rapid analysis of drug-protein interactions and the screening of bioactive compounds from complex mixtures. mdpi.com This method has successfully been used to confirm the binding of hyoscyamine and scopolamine to the M3 receptor. mdpi.com Computational modeling studies can also provide insights into the specific ways compounds, including scopolamine analogs, interact with the active sites of enzymes like acetylcholinesterase. acs.org
Development of Enhanced Analytical Platforms for Trace Analysis and Metabolite Profiling
The development of enhanced analytical platforms is crucial for the accurate trace analysis and comprehensive metabolite profiling of scopolamine and its related compounds in various matrices. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics, enabling the analysis and profiling of metabolites. researchgate.netfrontiersin.org Specifically, LC-MS/MS provides detailed information for metabolite identification and in-depth analysis. researchgate.net
Untargeted metabolomics, or metabolite profiling, aims to broadly identify and quantify a wide range of small molecules within a sample, offering a comprehensive snapshot of the metabolic landscape. creative-proteomics.com In contrast, targeted metabolomics focuses on the precise quantification of a predefined set of specific metabolites of interest. creative-proteomics.com
There is a growing interest in developing portable analytical platforms, particularly for applications like forensic chemistry, which require on-site trace analysis and drug screening. researchgate.net While traditional chromatographic methods remain the gold standard for definitive identification, portable techniques such as electrochemical sensors and spectroscopic methods like Raman and Near-Infrared (NIR) spectroscopy show promise for rapid, on-site screening. researchgate.net Mass spectrometry, especially ambient ionization mass spectrometry (AIMS), is also being explored for its potential in rapid detection and quantification. researchgate.net Various technical platforms are utilized in metabolomics services to facilitate these analyses. creative-proteomics.com LC-MS platforms, in particular, offer high sensitivity for the detection of a wide array of metabolites. frontiersin.org Metabolite profiling using advanced LC-QTOF-MS/MS has been successfully applied to identify bioactive compounds in plant extracts and to study their effects in experimental models of cognitive decline induced by scopolamine. researchgate.net
Exploration of Scopolamine's Broader Neurobiological Roles Beyond Direct Cholinergic Antagonism
Beyond its well-established role as a muscarinic acetylcholine (B1216132) receptor antagonist, research is increasingly exploring scopolamine's broader neurobiological roles. wikipedia.orgdrugbank.com This is particularly evident in studies investigating its rapid antidepressant effects, which appear to involve mechanisms beyond simple direct cholinergic blockade. nih.govresearchgate.netsci-hub.senih.govnih.gov
The observed timing and sustained nature of scopolamine's antidepressant response suggest the involvement of downstream signaling pathways rather than solely immediate receptor antagonism. nih.govresearchgate.net Proposed mechanisms include effects linked to neuroplasticity within glutamatergic synapses. sci-hub.senih.govnih.gov Studies suggest that scopolamine's actions may necessitate the activation of glutamate (B1630785) receptors and signaling through the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) in the medial prefrontal cortex (mPFC). nih.gov A single administration of scopolamine has been shown to rapidly enhance the number and function of spine synapses on neurons in the mPFC. nih.gov
Scopolamine has demonstrated antidepressant efficacy in clinical studies involving patients with both unipolar and bipolar depression, often with a rapid onset of action. nih.govresearchgate.netmdpi.comfrontiersin.orgunnes.ac.id Preclinical studies using animal models of depression also support the antidepressant-like effects of antimuscarinic agents, including scopolamine. nih.gov The emerging literature characterizes scopolamine's effects on neurobiological systems beyond the cholinergic system as relevant to the neurobiology of mood disorders. nih.govresearchgate.net Ongoing research aims to further elucidate these broader neurobiological roles and identify specific targets that can maintain therapeutic efficacy while minimizing adverse effects. sci-hub.senih.gov Furthermore, the use of scopolamine-induced cognitive impairment models to screen compounds for effects on memory and learning suggests interactions with pathways related to oxidative stress and cholinergic activity that extend beyond simple receptor antagonism. mdpi.com
Q & A
Q. What factors contribute to heterogeneity in meta-analyses of scopolamine(1+)’s cognitive effects?
- Answer :
- Moderator variables : Analyze species (rodent vs. human), administration route (i.v. vs. oral), and task type (spatial vs. emotional memory).
- Risk of bias : Assess blinding integrity and randomization methods using Cochrane ROB tools.
- Dose stratification : Subgroup by low (≤1 µg/kg) vs. high (>1 µg/kg) doses to explain conflicting outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
